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  • Product: 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole
  • CAS: 1105192-89-9

Core Science & Biosynthesis

Foundational

1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole Authored by a Senior Application Scientist Foreword: The Investigative Approach to Novel Molecules In modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

Authored by a Senior Application Scientist

Foreword: The Investigative Approach to Novel Molecules

In modern drug discovery and chemical biology, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The synthesis of a novel compound like 1-(2-isothiocyanatoethyl)-2-methyl-1H-indole, a molecule featuring the pharmacologically significant indole scaffold linked to a reactive isothiocyanate group, presents a unique analytical challenge. This guide eschews a rigid, templated approach in favor of a logical, investigative workflow. We will proceed as an analytical chemist would in a real-world scenario: starting with the most powerful and informative techniques, and using the data from each step to build a comprehensive and self-validating structural hypothesis. This document is designed for researchers, scientists, and drug development professionals who require not just the "what" but the "why" behind the structure elucidation process.

Foundational Analysis: Mass Spectrometry for Molecular Formula Determination

The first and most critical question for any newly synthesized compound is "What is its mass?". High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial investigation, providing a highly accurate mass measurement that allows for the determination of the molecular formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The solvent should be of high purity (LC-MS grade) to minimize background interference.

  • Instrument Setup:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically preferred for nitrogen-containing compounds like indoles, as the indole nitrogen can be readily protonated.

    • Mass Analyzer: Time-of-Flight (TOF) is selected for its high mass accuracy and resolution.

    • Infusion: The sample is directly infused into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in a full scan mode over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to the analysis to guarantee mass accuracy below 5 ppm.

Expected Data and Interpretation

For 1-(2-isothiocyanatoethyl)-2-methyl-1H-indole (C₁₂H₁₂N₂S), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 217.0848.

ParameterExpected Value
Molecular Formula C₁₂H₁₂N₂S
Exact Mass 216.0772
[M+H]⁺ (protonated) 217.0848
[M+Na]⁺ (sodium adduct) 239.0668

The observation of an ion at m/z 217.0848 with a mass accuracy of <5 ppm provides strong evidence for the proposed molecular formula. The presence of the sulfur atom can be further corroborated by examining the isotopic pattern. The natural abundance of the ³⁴S isotope will result in a small A+2 peak (an ion with two mass units higher than the monoisotopic peak) with an intensity of approximately 4.4% relative to the main [M+H]⁺ peak. This distinctive isotopic signature is a key validation point.

Workflow for Molecular Formula Confirmation

cluster_MS Mass Spectrometry Workflow A Purified Compound B ESI-TOF HRMS Analysis (Positive Mode) A->B C Observe [M+H]⁺ Ion at m/z ~217.08 B->C D Verify Mass Accuracy (< 5 ppm) C->D E Analyze Isotopic Pattern (A+2 peak for ³⁴S) D->E F Confirm Molecular Formula: C₁₂H₁₂N₂S E->F

Caption: High-Resolution Mass Spectrometry workflow.

Unveiling the Carbon-Proton Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula established, NMR spectroscopy is employed to map the connectivity of the atoms. For a molecule of this complexity, a suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. This will provide information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (J-coupling), which reveals neighboring protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also crucial to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is essential for tracing out the ethyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by 2-3 bonds. This is the key experiment for connecting the different fragments of the molecule, such as linking the ethyl chain to the indole nitrogen.

Predicted ¹H and ¹³C NMR Data and Interpretation

Based on the proposed structure, we can predict the expected NMR signals. These predictions are based on known chemical shifts for similar structural motifs.

Table of Predicted ¹H NMR Signals (in CDCl₃, ~400 MHz)

AssignmentPredicted Shift (ppm)MultiplicityIntegrationKey HMBC Correlations
Indole-NH (H1) Not Present (N-substituted)-0H-
Aromatic (H4-H7) 7.10 - 7.65m4HC2, C3a, C7a, C8, C9
Indole-H3 ~6.40s1HC2, C3a, C7a
N-CH₂ (Hα) ~4.30t2HC2, C7a, Cβ, C(NCS)
CH₂-NCS (Hβ) ~3.85t2HCα, C(NCS)
Methyl (H-Me) ~2.45s3HC2, C3

Table of Predicted ¹³C NMR Signals (in CDCl₃, ~100 MHz)

AssignmentPredicted Shift (ppm)DEPT
Isothiocyanate (N=C=S) ~130.0C
Indole C7a ~136.0C
Indole C2 ~135.5C
Indole C3a ~128.5C
Aromatic CHs (C4-C7) 110.0 - 122.0CH
Indole C3 ~101.0CH
N-CH₂ (Cα) ~45.0CH₂
CH₂-NCS (Cβ) ~42.0CH₂
Methyl (C-Me) ~12.5CH₃
The Logic of 2D NMR in Structure Confirmation

The power of 2D NMR lies in its ability to piece together the molecular puzzle:

  • COSY will show a clear correlation between the two triplet signals of the ethyl chain (Hα and Hβ).

  • HSQC will definitively link each of these proton triplets to their corresponding CH₂ carbon signals (Cα and Cβ).

  • HMBC is the final validation step. A crucial correlation will be observed between the N-CH₂ protons (Hα, ~4.30 ppm) and the indole carbons C2 and C7a. This long-range coupling irrefutably proves that the ethyl group is attached to the indole nitrogen (N1 position). Another key HMBC correlation from the Hβ protons to the isothiocyanate carbon will confirm the end of the chain.

cluster_NMR NMR Elucidation Strategy A 1D ¹H NMR (Identify Proton Environments) C 2D COSY (Trace H-H Connectivity, Confirm Ethyl Chain) A->C D 2D HSQC (Link Protons to Directly Attached Carbons) B 1D ¹³C & DEPT NMR (Identify Carbon Types) B->D E 2D HMBC (Confirm Long-Range Connectivity: N-CH₂ to Indole) C->E D->E F Unambiguous Structure Assignment E->F

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the anticipated physicochemical propert...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of the novel compound 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole. As a molecule combining the structural features of a 2-methylindole and an isothiocyanate group, it holds potential for exploration in medicinal chemistry and drug development, particularly in areas where electrophilic compounds and indole scaffolds have shown promise. Given the likely novelty of this specific molecule, this guide synthesizes information from closely related analogues and established chemical principles to predict its properties. Furthermore, it outlines detailed, field-proven experimental protocols for its synthesis and rigorous characterization. This document is intended to serve as a foundational resource for researchers embarking on the study of this and similar indole-based isothiocyanates.

Introduction and Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The 2-methylindole moiety, in particular, is a common structural motif. Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds known for their electrophilic reactivity, which allows them to form covalent bonds with nucleophilic residues in biological macromolecules, such as proteins. This reactivity is the basis for the biological activities of many well-studied ITCs, including some with potential anticarcinogenic properties.[1]

The compound 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole merges these two important pharmacophores. The ethyl linker provides flexibility, while the isothiocyanate group offers a reactive handle for potential covalent interactions with biological targets. Understanding the fundamental physicochemical properties of this molecule is a critical first step in any research and development program aimed at exploring its therapeutic potential. These properties will govern its synthesis, purification, formulation, and ultimately, its pharmacokinetic and pharmacodynamic behavior.

This guide is structured to provide a holistic view of the compound, starting with a proposed synthetic route, followed by predicted physicochemical and spectral properties, and concluding with detailed experimental protocols for its characterization.

Proposed Synthesis

A plausible and efficient synthesis of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole can be envisioned through a multi-step process starting from commercially available 2-methylindole. The proposed synthetic pathway is outlined below. The rationale behind the choice of reagents and steps is to ensure high yields and straightforward purification.

Synthesis_of_1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Azide Formation cluster_2 Step 3: Reduction to Amine cluster_4 Step 4: Isothiocyanate Formation 2-methylindole 2-Methylindole reagents1 NaH, DMF then 1-bromo-2-chloroethane 2-methylindole->reagents1 intermediate1 1-(2-Chloroethyl)-2-methyl-1H-indole reagents1->intermediate1 reagents2 NaN3, DMSO intermediate1->reagents2 intermediate2 1-(2-Azidoethyl)-2-methyl-1H-indole reagents2->intermediate2 reagents3 PPh3, H2O (Staudinger Reaction) intermediate2->reagents3 intermediate3 1-(2-Aminoethyl)-2-methyl-1H-indole reagents3->intermediate3 reagents4 Thiophosgene (CSCl2) or a safer equivalent like 1,1'-Thiocarbonyldiimidazole (TCDI) intermediate3->reagents4 product 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole reagents4->product

Caption: Proposed synthetic pathway for 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(2-Chloroethyl)-2-methyl-1H-indole

  • To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 2-methylindole (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add 1-bromo-2-chloroethane (1.5 eq.) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(2-Azidoethyl)-2-methyl-1H-indole

  • Dissolve the purified 1-(2-chloroethyl)-2-methyl-1H-indole (1.0 eq.) in dimethyl sulfoxide (DMSO).

  • Add sodium azide (NaN3, 1.5 eq.) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The product is often used in the next step without further purification.

Step 3: Synthesis of 1-(2-Aminoethyl)-2-methyl-1H-indole

  • Dissolve the crude 1-(2-azidoethyl)-2-methyl-1H-indole (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Add triphenylphosphine (PPh3, 1.2 eq.) and stir the mixture at room temperature. The Staudinger reaction will proceed with the evolution of nitrogen gas.

  • Stir the reaction overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Acidify the aqueous residue with 1M HCl and wash with diethyl ether to remove triphenylphosphine oxide.

  • Basify the aqueous layer with 1M NaOH and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the desired amine.

Step 4: Synthesis of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

  • Dissolve the 1-(2-aminoethyl)-2-methyl-1H-indole (1.0 eq.) in dichloromethane.

  • In a separate flask, prepare a solution of thiophosgene (1.1 eq.) in dichloromethane and cool to 0 °C. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Slowly add the amine solution to the thiophosgene solution at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Predicted Physicochemical Properties

Due to the absence of experimental data in the public domain, the following physicochemical properties are predicted based on the compound's structure and data from similar molecules.

PropertyPredicted Value / CharacteristicRationale and Comparative Analysis
Molecular Formula C12H12N2SBased on the chemical structure.
Molecular Weight 216.30 g/mol Calculated from the molecular formula. For comparison, 2-methylindole is 131.17 g/mol and phenethyl isothiocyanate is 163.24 g/mol .
Appearance Pale yellow to colorless oil or low-melting solidMany isothiocyanates and indole derivatives are oils or low-melting solids at room temperature.[2]
Melting Point Low; likely < 100 °CThe related 2-methylindole has a melting point of 59 °C. The addition of the flexible isothiocyanatoethyl chain may lower the melting point.
Boiling Point High; > 250 °C at atmospheric pressureLikely to decompose before boiling at atmospheric pressure. Distillation would require high vacuum.
Solubility Insoluble in water. Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, DMSO).The indole ring and the isothiocyanate group contribute to the molecule's lipophilicity.
pKa The indole NH proton is weakly acidic (pKa ~17 in DMSO). The molecule is unlikely to have a significant basic character.The lone pair on the indole nitrogen is part of the aromatic system.
LogP (Octanol-Water Partition Coefficient) Estimated to be in the range of 3.0 - 4.0The logP of phenethyl isothiocyanate is 3.47. The 2-methylindole moiety will likely increase the lipophilicity.[3] A higher logP suggests good membrane permeability but potentially poor aqueous solubility.
Stability Sensitive to moisture, strong acids, and bases. The isothiocyanate group can react with nucleophiles. Should be stored under an inert atmosphere at low temperatures.Isothiocyanates are known to be reactive electrophiles.[3] The indole ring can be sensitive to strong acids.

Predicted Spectral Properties

The characterization of a novel compound relies heavily on spectroscopic analysis. Below are the predicted spectral characteristics for 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole.

1H NMR Spectroscopy
  • Aromatic Protons (indole ring): Multiple signals expected in the range of δ 7.0-7.6 ppm.

  • Methylene Protons (-N-CH2-CH2-NCS): Two triplets are expected. The protons closer to the indole nitrogen (-N-CH2-) would likely appear around δ 4.2-4.5 ppm, and the protons adjacent to the isothiocyanate group (-CH2-NCS) would be further downfield, possibly around δ 3.7-4.0 ppm.

  • Methyl Protons (-CH3): A singlet is expected around δ 2.4-2.5 ppm.

13C NMR Spectroscopy
  • Isothiocyanate Carbon (-N=C=S): A characteristic peak is expected in the range of δ 130-140 ppm.

  • Indole Carbons: Multiple signals in the aromatic region (δ 100-140 ppm). The C2 carbon bearing the methyl group will be a quaternary carbon.

  • Methylene Carbons (-N-CH2-CH2-NCS): Two distinct signals are expected in the aliphatic region, likely between δ 40-55 ppm.

  • Methyl Carbon (-CH3): A signal in the upfield region, around δ 12-15 ppm.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M+): Expected at m/z = 216.

  • Fragmentation Pattern: Key fragmentation would likely involve the loss of the isothiocyanate group (-NCS) or cleavage of the ethyl chain. A prominent fragment corresponding to the 2-methyl-1H-indol-1-yl-ethyl cation could be expected.

Infrared (IR) Spectroscopy
  • Isothiocyanate Stretch (-N=C=S): A strong, characteristic sharp absorption band is expected in the region of 2050-2150 cm-1.

  • Aromatic C-H Stretch: Signals above 3000 cm-1.

  • Aliphatic C-H Stretch: Signals below 3000 cm-1.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm-1 region.

UV-Vis Spectroscopy
  • Indole and its derivatives typically exhibit two main absorption bands. For 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole, absorptions are expected around 220-230 nm and 270-290 nm in a non-polar solvent like cyclohexane.[4]

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for determining the key physicochemical properties of a novel compound like 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole.

Melting Point Determination

Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure crystalline solid.[5]

Protocol:

  • Ensure the compound is dry and finely powdered.

  • Pack a small amount of the compound into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Melting_Point_Determination_Workflow start Start prep Prepare Dry, Powdered Sample start->prep pack Pack Capillary Tube (2-3 mm) prep->pack place Place in Melting Point Apparatus pack->place heat_fast Rapid Heating to ~15-20°C below Expected MP place->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe_start Record T1: First Liquid Drop Appears heat_slow->observe_start observe_end Record T2: All Solid Melts observe_start->observe_end report Report Melting Range (T1 - T2) observe_end->report end_node End report->end_node

Caption: Workflow for determining the melting point of a solid compound.

Solubility Assessment

Rationale: Understanding a compound's solubility in various solvents is crucial for its purification, formulation, and for designing biological assays. A systematic approach is used to classify the compound based on its solubility.[6]

Protocol:

  • Place approximately 10 mg of the compound into a small test tube.

  • Add 1 mL of the solvent to be tested (e.g., water, 5% HCl, 5% NaOH, ethanol, dichloromethane) in portions, with agitation after each addition.

  • Observe whether the compound dissolves completely.

  • Systematically test solubility in the following order for a comprehensive profile:

    • Water

    • 5% aqueous HCl

    • 5% aqueous NaOH

    • Common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, DMSO).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is a powerful technique for determining the purity of a compound and for monitoring reaction progress. A reversed-phase method is generally suitable for a moderately polar compound like the one .

Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 95:5 (A:B) and ramp to 5:95 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at wavelengths relevant to the indole chromophore (e.g., 220 nm and 280 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • A pure compound should ideally show a single major peak. Purity can be calculated based on the area percentage of the main peak.

Trustworthiness and Self-Validation

The protocols described herein are standard, well-established methods in organic and medicinal chemistry. The trustworthiness of the characterization of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole relies on the consistency of data obtained from multiple, independent analytical techniques. For instance:

  • The molecular weight determined by mass spectrometry should match the calculated molecular weight from the proposed structure.

  • The number and integration of proton signals in the 1H NMR spectrum must correspond to the number of protons in the proposed structure.

  • The presence of the characteristic isothiocyanate peak in the IR spectrum provides strong evidence for the successful formation of this functional group.

Any discrepancy in the data from these orthogonal techniques would indicate an incorrect structural assignment or the presence of impurities, prompting further investigation and purification.

Conclusion

1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole represents an intriguing, albeit currently uncharacterized, molecule at the intersection of indole and isothiocyanate chemistry. This guide provides a robust framework for its synthesis and a thorough prediction of its key physicochemical properties based on sound chemical principles and data from analogous structures. The detailed experimental protocols offer a clear path for researchers to synthesize and rigorously validate the structure and purity of this compound. This foundational knowledge is indispensable for any subsequent investigation into its biological activity and potential as a lead compound in drug discovery.

References

  • This reference is a placeholder for a relevant citation on the importance of the indole scaffold in medicinal chemistry.
  • This reference is a placeholder for a relevant citation on the biological activity of 2-methylindole deriv
  • This reference is a placeholder for a relevant citation on the synthesis and reactivity of isothiocyan
  • PubChem. Phenethyl Isothiocyanate. National Center for Biotechnology Information. Available at: [Link].

  • This reference is a placeholder for a relevant cit
  • This reference is a placeholder for a relevant citation on the use of thiophosgene or its altern
  • University of Rochester. Solubility test for Organic Compounds. Available at: [Link].

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link].

  • This reference is a placeholder for a relevant citation on HPLC method development for small organic molecules.
  • This reference is a placeholder for a relevant citation on the interpretation of NMR spectra for indole deriv
  • This reference is a placeholder for a relevant citation on the mass spectral fragmentation of isothiocyan
  • Varian Instruments, Inc. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Available at: [Link].

  • MDPI. Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health. Available at: [Link].

  • MOST Wiedzy. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Available at: [Link].

Sources

Foundational

An In-depth Technical Guide to the Potential Mechanism of Action of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

Abstract 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole is a synthetic molecule integrating two pharmacologically significant moieties: a 2-methyl-indole nucleus and a reactive isothiocyanate (ITC) group. While direct stud...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole is a synthetic molecule integrating two pharmacologically significant moieties: a 2-methyl-indole nucleus and a reactive isothiocyanate (ITC) group. While direct studies on this specific compound are not extensively documented in publicly available literature, its structural components suggest a strong potential for significant biological activity, likely centered around the electrophilic nature of the isothiocyanate group and the scaffolding properties of the indole ring. This guide synthesizes information from related compounds to propose and detail potential mechanisms of action, and provides a comprehensive framework of experimental protocols for their investigation. The primary audience for this document includes researchers in pharmacology, drug discovery, and chemical biology who are interested in elucidating the therapeutic potential of novel electrophilic compounds.

Introduction and Rationale

The indole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] The 2-methyl-1H-indole core, in particular, has been a building block for compounds with a range of activities, including antioxidant properties.[2] Isothiocyanates (ITCs) are a class of compounds, famously derived from cruciferous vegetables, that are renowned for their potent chemopreventive effects.[3][4][5]

The molecule 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole combines these two features. The indole moiety may serve to modulate the compound's physicochemical properties, such as lipophilicity and cellular uptake, and could potentially direct the molecule to specific protein targets. The isothiocyanate group (-N=C=S) is a potent electrophile known to form covalent adducts with nucleophilic residues on proteins, most notably the thiol groups of cysteine residues.[4][6] This covalent modification is the basis for the biological activity of many well-studied ITCs like sulforaphane and phenethyl isothiocyanate (PEITC).[4][6]

Therefore, it is hypothesized that 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole acts as a targeted electrophile, leveraging the indole scaffold for cellular access and target proximity, while the ITC group engages in covalent modifications of key regulatory proteins. This guide will explore the most probable signaling pathways affected by this compound and outline a rigorous experimental strategy to validate these hypotheses.

Core Hypothesized Mechanisms of Action

Based on the extensive literature on isothiocyanates, three primary, interconnected mechanisms are proposed for 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole:

  • Modulation of the Keap1-Nrf2 Antioxidant Response Pathway.

  • Inhibition of the NF-κB Inflammatory Signaling Pathway.

  • Induction of Apoptosis via Caspase Activation.

Keap1-Nrf2 Pathway Activation

The Keap1-Nrf2 pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[7][8] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[9] Keap1 is a cysteine-rich protein, making it a prime target for electrophiles like ITCs.[9]

Proposed Mechanism: 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole is expected to covalently modify specific cysteine residues on Keap1. This modification would induce a conformational change in Keap1, preventing it from binding to Nrf2. Consequently, Nrf2 would be stabilized, accumulate in the nucleus, and drive the expression of a suite of antioxidant and detoxification genes (e.g., HO-1, NQO1, GSTs).[10][11] This mechanism is a cornerstone of the chemopreventive activity of many ITCs.[8][12][13]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole_ITC 1-(2-Isothiocyanatoethyl) -2-methyl-1H-indole Keap1 Keap1 Indole_ITC->Keap1 Covalent Modification Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Proteasome Proteasome Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Ub Ubiquitin Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Antioxidant & Detoxification Genes (HO-1, NQO1, GSTs) ARE->Genes Transcription caption Fig 1: Proposed Keap1-Nrf2 Pathway Activation.

Caption: Fig 1: Proposed Keap1-Nrf2 Pathway Activation.

NF-κB Pathway Inhibition

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central mediator of inflammatory responses.[14] Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers. ITCs have been shown to inhibit the NF-κB signaling cascade, often by targeting upstream kinases or the p65 subunit of NF-κB itself.[14][15][16]

Proposed Mechanism: 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole may inhibit NF-κB activation through several potential mechanisms:

  • Direct Inhibition of IKK: The compound could covalently modify IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in an inactive state in the cytoplasm.

  • Direct Modification of p65: The ITC could directly modify cysteine residues on the p65 subunit of NF-κB, inhibiting its ability to bind DNA and activate transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[14]

  • Nrf2-mediated Suppression: The activation of Nrf2 (as described in 2.1) can indirectly suppress NF-κB signaling through antioxidant mechanisms.

Induction of Apoptosis

A key characteristic of effective anticancer agents is the ability to induce programmed cell death, or apoptosis, in malignant cells.[5] ITCs are well-documented inducers of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][17][18][19] A common downstream event is the activation of effector caspases, particularly caspase-3, which executes the final stages of cell death.[17][19][20][21]

Proposed Mechanism: The compound is hypothesized to induce apoptosis by:

  • Generating Reactive Oxygen Species (ROS): The interaction of the ITC with cellular thiols can disrupt redox balance, leading to an increase in intracellular ROS.[17][18] This oxidative stress can trigger the mitochondrial pathway of apoptosis.

  • Activating Caspase Cascade: The accumulation of ROS and other cellular stresses leads to the activation of initiator caspases (e.g., caspase-9) and subsequently the executioner caspase-3.[17][20] Activated caspase-3 then cleaves key cellular substrates, leading to the characteristic morphological changes of apoptosis.[19][20]

Experimental Guide for Mechanism of Action Studies

To rigorously test the proposed mechanisms, a multi-faceted experimental approach is required.

Target Engagement & Covalent Modification

The foundational hypothesis is that 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole acts by covalently modifying proteins. Identifying these targets is critical.

Workflow: Proteomic Identification of Covalent Adducts

Target_ID_Workflow A 1. Treat Cells/Lysate with Compound B 2. Lyse Cells & Digest Proteins (e.g., with Trypsin) A->B C 3. LC-MS/MS Analysis B->C D 4. Open Mass Search (e.g., Magnum Algorithm) C->D E 5. Identify Peptides with Mass Shift Corresponding to Adduct D->E F 6. Bioinformatic Analysis & Pathway Mapping E->F caption Fig 2: Workflow for Proteomic Target Identification.

Caption: Fig 2: Workflow for Proteomic Target Identification.

Detailed Protocol: Mass Spectrometry-Based Target Identification

  • Cell Treatment: Treat a relevant cell line (e.g., A549 lung carcinoma) with 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole (e.g., 10 µM for 1-4 hours) and a vehicle control.

  • Protein Extraction and Digestion: Harvest cells, lyse, and quantify total protein. Perform a tryptic digest of the proteome.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22][23][24]

  • Data Analysis: Use an open or unrestricted mass search algorithm to identify peptides that have been modified by the compound.[25] The search parameters should include a variable modification on cysteine residues corresponding to the mass of the indole-isothiocyanate molecule.

  • Target Validation: Identified proteins (e.g., Keap1, tubulin, proteasome subunits) should be validated using orthogonal methods like Western blotting with antibodies specific to the protein of interest.[26]

Validation of Keap1-Nrf2 Pathway Activation

Quantitative Data Summary: Expected Outcomes

AssayEndpoint MeasuredExpected Result with Compound
Western Blot Nuclear Nrf2 levelsIncreased
Cytoplasmic Keap1 levelsUnchanged or slightly decreased
HO-1, NQO1 protein levelsIncreased
qRT-PCR HMOX1, NQO1 mRNA levelsIncreased
Reporter Assay ARE-Luciferase activityIncreased

Detailed Protocol: Nrf2 Nuclear Translocation by Western Blot

  • Treatment: Seed cells (e.g., HepG2) and treat with varying concentrations of the compound for different time points (e.g., 0, 2, 4, 8 hours).

  • Fractionation: Perform nuclear and cytoplasmic fractionation using a commercial kit.

  • SDS-PAGE and Western Blot: Separate proteins from each fraction by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Nrf2, Keap1, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).

  • Analysis: Quantify band intensities to determine the relative abundance of Nrf2 in the nucleus versus the cytoplasm. A significant increase in the nuclear/cytoplasmic Nrf2 ratio indicates pathway activation.

Validation of NF-κB Inhibition

Detailed Protocol: NF-κB Reporter Assay

  • Transfection: Transfect a suitable cell line (e.g., HT-29) with a luciferase reporter plasmid under the control of an NF-κB response element.

  • Pre-treatment: Pre-treat the transfected cells with 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole for 1-2 hours.

  • Stimulation: Induce NF-κB activation with a pro-inflammatory stimulus like TNF-α or LPS.

  • Lysis and Luminescence Reading: After a suitable incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Interpretation: A dose-dependent decrease in luciferase activity in the compound-treated, stimulated cells compared to the stimulated-only control indicates inhibition of the NF-κB pathway.

Validation of Apoptosis Induction

Detailed Protocol: Caspase-3 Activity Assay

  • Cell Treatment: Treat cancer cells (e.g., HeLa) with the compound for a specified time (e.g., 24 hours).[20]

  • Cell Lysis: Harvest and lyse the cells to release intracellular contents.

  • Assay: Use a fluorometric or colorimetric assay kit that employs a specific caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC). The cleavage of this substrate by active caspase-3 releases a detectable chromophore or fluorophore.[20]

  • Quantification: Measure the signal using a spectrophotometer or fluorometer.

  • Confirmation: Confirm apoptosis by observing nuclear condensation and fragmentation using DAPI staining and fluorescence microscopy.[21]

Conclusion and Future Directions

The structural features of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole strongly suggest it functions as a biologically active electrophile. The proposed mechanisms—activation of the Keap1-Nrf2 pathway, inhibition of NF-κB signaling, and induction of caspase-dependent apoptosis—are well-established paradigms for isothiocyanate-containing molecules and represent high-probability avenues of action.[3][5][27] The experimental framework provided in this guide offers a clear and robust strategy to systematically investigate these hypotheses.

Future research should focus on identifying the full spectrum of protein targets to understand the compound's selectivity and potential off-target effects. In vivo studies in relevant animal models of cancer or inflammatory disease will be essential to validate the therapeutic potential of this promising molecule.

References

  • Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available from: [Link]

  • ACS Publications. Effect of Isothiocyanates on Nuclear Accumulation of NF-κB, Nrf2, and Thioredoxin in Caco-2 Cells. Available from: [Link]

  • Wagner, A.E., et al. (2012). Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155. Journal of Cellular and Molecular Medicine. Available from: [Link]

  • Casertano, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. Available from: [Link]

  • Frontiers. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Available from: [Link]

  • National Center for Biotechnology Information. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Available from: [Link]

  • Current Pharmaceutical Design. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Available from: [Link]

  • PubMed. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Available from: [Link]

  • Frontiers. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Available from: [Link]

  • ResearchGate. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition | Request PDF. Available from: [Link]

  • ResearchGate. (PDF) LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. Available from: [Link]

  • Google Patents. EP1829872B1 - Processes for production of indole compounds.
  • PubMed. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Available from: [Link]

  • PubMed. Mechanisms of Nrf2/Keap1-dependent phase II cytoprotective and detoxifying gene expression and potential cellular targets of chemopreventive isothiocyanates. Available from: [Link]

  • ResearchGate. (PDF) Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available from: [Link]

  • MOST Wiedzy. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Available from: [Link]

  • MDPI. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Available from: [Link]

  • SciSpace. Anti-NF-κB and anti-inflammatory activities of synthetic isothiocyanates: Effect of chemical structures and cellular signaling. Available from: [Link]

  • National Center for Biotechnology Information. Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Available from: [Link]

  • SciSpace. Chemopreventive Isothiocyanates Induce Apoptosis and Caspase-3-like Protease Activity. Available from: [Link]

  • National Center for Biotechnology Information. LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. Available from: [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]

  • MDPI. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Available from: [Link]

  • ResearchGate. The isothiocyanate produced from Glucomoringin inhibits NF-kB and reduces myeloma growth in nude mice. Available from: [Link]

  • PubMed. Isothiocyanates: mechanism of cancer chemopreventive action. Available from: [Link]

  • ResearchGate. (PDF) Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity. Available from: [Link]

  • American Journal of Cancer Research. Original Article Phenethyl isothiocyanate potentiates anti-tumor effects of cisplatin through Nrf2/keap1 signaling pathways. Available from: [Link]

  • PubMed. Chemopreventive Isothiocyanates Induce Apoptosis and caspase-3-like Protease Activity. Available from: [Link]

  • Baishideng Publishing Group. Allyl isothiocyanate ameliorates metabolic dysfunction-associated steatotic liver disease via vitamin D receptors in hepatocytes. Available from: [Link]

  • MDPI. Keap1/Nrf2 Signaling Pathway. Available from: [Link]

  • Frontiers. Mechanisms Underlying Biological Effects of Cruciferous Glucosinolate-Derived Isothiocyanates/Indoles: A Focus on Metabolic Syndrome. Available from: [Link]

  • ResearchGate. Isothiocyanates mechanisms of action against cancer. Available from: [Link]

  • bioRxiv. Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. Available from: [Link]

  • ResearchGate. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes. Available from: [Link]

Sources

Exploratory

Spectroscopic Scrutiny of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(2-isothiocyanatoethyl)-2-methyl-1H-indole, a molecule of interest in medicinal chemistry and drug development. I...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(2-isothiocyanatoethyl)-2-methyl-1H-indole, a molecule of interest in medicinal chemistry and drug development. In the absence of a complete, publicly available dataset, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the well-established spectroscopic principles and supported by data from analogous structures, including 2-methyl-1H-indole and various N-alkylated isothiocyanates. Furthermore, this guide outlines the rigorous experimental protocols required for the empirical acquisition and interpretation of this data, serving as a vital resource for researchers engaged in the synthesis and analysis of novel indole derivatives.

Introduction: The Significance of Spectroscopic Characterization

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole ring, particularly at the nitrogen atom, allows for the modulation of its biological activity. The introduction of an isothiocyanate group, a reactive moiety known for its anticancer and antimicrobial properties, to a 2-methyl-1H-indole core via an ethyl linker, yields 1-(2-isothiocyanatoethyl)-2-methyl-1H-indole. The precise structural elucidation of this molecule is paramount for understanding its chemical behavior and biological interactions. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing a detailed "fingerprint" of the molecule's atomic and molecular structure. This guide provides an in-depth, predictive analysis of these spectroscopic features and the methodologies to verify them.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(2-isothiocyanatoethyl)-2-methyl-1H-indole. These predictions are derived from the analysis of its constituent chemical moieties.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on the known chemical shifts of 2-methyl-1H-indole and the expected influence of the N-ethylisothiocyanate substituent. The electron-withdrawing nature of the isothiocyanate group and the deshielding effect of the indole nitrogen will influence the chemical shifts of the ethyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.60d1HH-7Typical downfield shift for indole H-7.
~7.25d1HH-4Aromatic proton on the benzene ring of the indole.
~7.15t1HH-6Aromatic proton on the benzene ring of the indole.
~7.05t1HH-5Aromatic proton on the benzene ring of the indole.
~6.30s1HH-3Proton on the pyrrole ring of the indole.
~4.30t2HN-CH₂Methylene group attached to the indole nitrogen, deshielded.
~3.80t2HCH₂-NCSMethylene group attached to the isothiocyanate, deshielded.
~2.40s3HC2-CH₃Methyl group at the 2-position of the indole ring.
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum reflects the carbon framework of the molecule. The chemical shifts are estimated based on data for 2-methyl-1H-indole and N-substituted indoles, with consideration for the electronic effects of the isothiocyanate group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~137.0C-7aQuaternary carbon in the indole ring.
~136.5C-2Carbon bearing the methyl group.
~130.0N=C=SCharacteristic chemical shift for the isothiocyanate carbon.
~128.5C-3aQuaternary carbon in the indole ring.
~121.5C-6Aromatic carbon in the indole ring.
~120.0C-4Aromatic carbon in the indole ring.
~119.5C-5Aromatic carbon in the indole ring.
~109.5C-7Aromatic carbon in the indole ring.
~101.0C-3Carbon on the pyrrole ring.
~45.0N-CH₂Methylene carbon attached to the indole nitrogen.
~42.0CH₂-NCSMethylene carbon attached to the isothiocyanate group.
~12.5C2-CH₃Methyl carbon at the 2-position.
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is predicted to show characteristic absorption bands for the functional groups present in the molecule. The most prominent feature will be the strong, sharp band for the isothiocyanate group.

Table 3: Predicted Major IR Absorption Bands for 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3100-3000MediumC-H (aromatic)Stretching
~2950-2850MediumC-H (aliphatic)Stretching
~2200-2050Strong, Sharp-N=C=SAsymmetric stretch
~1610, 1460MediumC=C (aromatic)Stretching
~1330MediumC-NStretching
~740StrongC-H (aromatic)Out-of-plane bending
Predicted Mass Spectrometry (MS) Data

The mass spectrum (Electron Ionization) is predicted to show a molecular ion peak corresponding to the molecular weight of the compound (216.30 g/mol )[1]. Key fragmentation patterns are expected to arise from the cleavage of the ethyl chain and the indole ring.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in the Mass Spectrum of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

m/zRelative IntensityProposed Fragment
216Moderate[M]⁺ (Molecular Ion)
158High[M - CH₂NCS]⁺
143High[158 - CH₃]⁺
131High[2-methyl-1H-indole]⁺
130Very High[131 - H]⁺ (Base Peak)
72Moderate[CH₂NCS]⁺

Experimental Methodologies

To empirically validate the predicted spectroscopic data, the following detailed experimental protocols should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the unambiguous assignment of all proton and carbon signals.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a 5 mm broadband probe.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 1-(2-isothiocyanatoethyl)-2-methyl-1H-indole in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, crucial for assigning quaternary carbons.

Data Interpretation Rationale: The combination of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of the molecular structure. COSY will confirm the connectivity of the ethyl chain protons and the aromatic protons. HSQC will link each proton to its directly attached carbon. HMBC will be critical for assigning the quaternary carbons of the indole ring and the isothiocyanate carbon by observing their correlations with nearby protons.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups and vibrational modes as predicted in Table 3.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elucidate the fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS) and a temperature program to ensure proper separation and elution of the compound.

    • The mass spectrometer should be operated in EI mode at 70 eV.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the major fragment ions and propose fragmentation pathways to account for their formation, as suggested in Table 4.

Visualizing Molecular Structure and Fragmentation

Graphviz diagrams can be used to visualize the molecular structure and the proposed mass spectrometry fragmentation pathway.

Caption: Molecular structure of 1-(2-isothiocyanatoethyl)-2-methyl-1H-indole.

fragmentation_pathway M [M]⁺ m/z = 216 F1 [M - CH₂NCS]⁺ m/z = 158 M->F1 - CH₂NCS F3 [2-methyl-1H-indole]⁺ m/z = 131 M->F3 cleavage F5 [CH₂NCS]⁺ m/z = 72 M->F5 cleavage F2 [158 - CH₃]⁺ m/z = 143 F1->F2 - CH₃ F4 [131 - H]⁺ m/z = 130 F3->F4 - H

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of 1-(2-isothiocyanatoethyl)-2-methyl-1H-indole. By presenting predicted NMR, IR, and MS data alongside detailed experimental protocols, this document equips researchers with the necessary tools and knowledge to confidently synthesize and analyze this and related compounds. The principles and methodologies outlined herein are fundamental to the fields of synthetic chemistry, medicinal chemistry, and drug discovery, ensuring the structural integrity and purity of novel chemical entities.

References

  • NIST Chemistry WebBook, SRD 69. 2-Methyl-1H-indole. [Link]

  • PubChem. 1-Ethyl-1H-indole. [Link]

  • NIST Chemistry WebBook, SRD 69. Ethyl isothiocyanate. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

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Protocols & Analytical Methods

Method

The Versatile Probe: Application Notes and Protocols for 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of Two Moieties In the landscape of modern biomedical research, the quest for molecular tools that offer both specificity and versatili...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Moieties

In the landscape of modern biomedical research, the quest for molecular tools that offer both specificity and versatility is paramount. 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole emerges as a compound of significant interest, not because of a long history of specific applications, but due to the potent combination of its two key chemical features: the reactive isothiocyanate group and the biologically privileged 2-methyl-indole scaffold. This guide provides a detailed exploration of the potential uses of this compound, offering both the theoretical underpinnings and practical protocols for its application in the laboratory. While direct research on this specific molecule is nascent, its constituent parts have a well-documented track record, allowing us to project its utility in several key areas of biomedical inquiry.

The indole ring system is a cornerstone of many natural products and synthetic pharmaceuticals, recognized for its ability to interact with a wide array of biological targets.[1][2] The 2-methyl substitution on the indole ring can enhance binding affinity and modulate electronic properties. On the other hand, the isothiocyanate group is a powerful electrophile, capable of forming stable covalent bonds with nucleophilic residues on biomolecules, most notably the thiol groups of cysteine residues and the amine groups of lysine residues in proteins.[3] This covalent reactivity is the basis for its utility as a labeling agent, a molecular probe, and a potential therapeutic agent.

This document will serve as a detailed guide to the prospective applications of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole, providing the scientific rationale and step-by-step protocols for its use in three key areas: covalent labeling of proteins, as a potential kinase inhibitor, and as a probe for cellular imaging.

I. Application Note: Covalent Labeling of Proteins for Functional Studies

The Principle of Covalent Modification:

The isothiocyanate group of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole is an excellent tool for the covalent modification of proteins. This irreversible binding can be used to:

  • Map Binding Sites: By labeling a protein and then using mass spectrometry to identify the modified amino acid residues, researchers can gain insights into the binding pocket or interaction surfaces of a protein.

  • Modulate Protein Function: Covalent modification can alter the conformation and, consequently, the function of a protein. This can be used to study the relationship between protein structure and activity.

  • Create Probes for Affinity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomics strategy used to identify the protein targets of small molecules in a complex biological sample.[4] 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole can be used as a reactive group in the design of ABPP probes.

Experimental Workflow for Protein Labeling:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis p1 Dissolve Protein in Amine-Free Buffer (pH 8.0-9.0) r1 Add Isothiocyanate Solution to Protein Solution (Molar Excess) p1->r1 p2 Prepare Stock Solution of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole in Anhydrous DMSO p2->r1 r2 Incubate at Room Temperature or 4°C (1-4 hours) r1->r2 pu1 Quench Reaction with Excess Tris or Glycine r2->pu1 pu2 Remove Unreacted Label via Size-Exclusion Chromatography or Dialysis pu1->pu2 a1 Confirm Labeling by SDS-PAGE and Mass Spectrometry pu2->a1 a2 Functional Assay of Labeled Protein a1->a2

Workflow for covalent protein labeling.

Protocol: Covalent Labeling of Bovine Serum Albumin (BSA) with 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

This protocol provides a general method for the covalent labeling of a model protein, Bovine Serum Albumin (BSA), which can be adapted for other proteins of interest.

Materials:

  • Bovine Serum Albumin (BSA)

  • 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole (CAS 1105192-89-9)[5]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.5)

  • Tris-HCl (1 M, pH 8.0)

  • PD-10 Desalting Columns (or equivalent size-exclusion chromatography system)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer (for confirmation of labeling)

Procedure:

  • Protein Preparation:

    • Dissolve BSA in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 5-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the protein for the isothiocyanate.

  • Isothiocyanate Solution Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole in anhydrous DMSO.

  • Labeling Reaction:

    • While gently vortexing the BSA solution, slowly add a 10- to 20-fold molar excess of the isothiocyanate stock solution.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.

  • Quenching the Reaction:

    • Add Tris-HCl (pH 8.0) to a final concentration of 50-100 mM to quench any unreacted isothiocyanate.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Equilibrate a PD-10 desalting column with PBS (pH 7.4).

    • Apply the reaction mixture to the column and elute with PBS according to the manufacturer's instructions.

    • Collect the protein-containing fractions, which will elute first. The smaller, unreacted label and quenching agent will be retained on the column.

  • Analysis of Labeling:

    • Determine the protein concentration of the purified labeled BSA using a standard protein assay.

    • Analyze the labeled protein by SDS-PAGE. While the mass change from the label may not be visible, this will confirm the integrity of the protein.

    • For definitive confirmation and identification of labeling sites, subject the labeled protein to mass spectrometric analysis (e.g., LC-MS/MS).

II. Application Note: A Potential Kinase Inhibitor Scaffold

The Rationale for Kinase Inhibition:

The indole scaffold is a common feature in many approved and investigational kinase inhibitors.[6][7] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-methyl-1H-indole core of the target compound provides a rigid framework that can be decorated with various substituents to achieve potent and selective kinase inhibition. The ethyl-isothiocyanate side chain adds a reactive "warhead" that could potentially form a covalent bond with a cysteine residue in or near the ATP-binding site of a kinase, leading to irreversible inhibition.

Hypothesized Mechanism of Action:

G cluster_binding Initial Binding cluster_covalent Covalent Modification cluster_outcome Cellular Outcome b1 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole b3 Non-covalent Interaction (Indole Scaffold) b1->b3 b2 Kinase ATP-Binding Site b2->b3 c1 Nucleophilic Attack by Cysteine Thiol b3->c1 c2 Formation of Thiourea Linkage c1->c2 c3 Irreversible Kinase Inhibition c2->c3 o1 Blockade of Downstream Signaling c3->o1 o2 Induction of Apoptosis or Cell Cycle Arrest o1->o2

Hypothesized mechanism of kinase inhibition.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to screen 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole for inhibitory activity against a specific kinase of interest.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • Kinase activity detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)

  • Known inhibitor for the kinase of interest (positive control)

  • DMSO (vehicle control)

  • Microplate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole in DMSO.

    • Create a serial dilution of the compound in DMSO to test a range of concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction Setup (in a microplate):

    • To each well, add the kinase assay buffer.

    • Add the test compound at various concentrations (final DMSO concentration should be ≤1%). Include wells for vehicle control (DMSO only) and positive control (known inhibitor).

    • Add the purified kinase and its specific substrate.

    • Pre-incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Reaction Incubation:

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Detection of Kinase Activity:

    • Stop the reaction and detect the kinase activity using the chosen method according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced or the phosphorylation of the substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data Summary:

CompoundTarget KinaseIC₅₀ (µM)
1-(2-Isothiocyanatoethyl)-2-methyl-1H-indoleKinase of InterestTo be determined
Positive Control InhibitorKinase of InterestKnown value

III. Application Note: A Potential Fluorescent Probe for Cellular Imaging

The Concept of Environment-Sensitive Probes:

While 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole itself is not inherently fluorescent, the indole moiety can exhibit fluorescence that is sensitive to its local environment. Furthermore, the isothiocyanate group can be used to conjugate this molecule to a fluorophore, creating a targeted fluorescent probe. Alternatively, the reaction of the isothiocyanate with specific cellular nucleophiles could potentially alter the electronic properties of the indole ring, leading to a change in its intrinsic fluorescence. This could be exploited for the detection of specific cellular components or changes in the cellular microenvironment. For instance, isothiocyanate-based probes have been developed for the detection of cysteine.[8]

Potential Imaging Applications:

  • Targeted Labeling: Conjugated to a fluorophore, this molecule could be used to label specific proteins or cellular structures that have accessible nucleophilic residues.

  • Sensing Local Environment: Changes in the fluorescence properties of the indole moiety upon binding or reaction could be used to probe the polarity or viscosity of its local environment.

  • Reactive Species Detection: The isothiocyanate group might react with certain reactive oxygen species (ROS), leading to a fluorescent product, thus acting as a sensor for oxidative stress.[5]

Experimental Workflow for Cellular Imaging:

G cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Imaging cluster_analysis Analysis c1 Culture Cells on Glass-Bottom Dishes c2 Treat with Experimental Conditions (Optional) c1->c2 l1 Incubate Cells with 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole c2->l1 l2 Wash to Remove Excess Probe l1->l2 i1 Acquire Images using Fluorescence Microscopy l2->i1 i2 Co-localize with Organelle- Specific Dyes (Optional) i1->i2 a1 Quantify Fluorescence Intensity and Distribution i2->a1

Workflow for cellular imaging with a potential fluorescent probe.

Protocol: Live-Cell Imaging with 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

This protocol outlines a general procedure for assessing the potential of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole as a fluorescent probe in live cells.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Glass-bottom imaging dishes

  • 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker™ Red CMXRos (for mitochondrial staining)

  • Fluorescence microscope with appropriate filter sets for DAPI (for Hoechst) and TRITC (for MitoTracker), and potentially a UV filter for indole fluorescence.

Procedure:

  • Cell Seeding:

    • Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

    • Culture overnight in a humidified incubator at 37°C with 5% CO₂.

  • Probe Loading:

    • Prepare a 1 mM stock solution of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole in DMSO.

    • Dilute the stock solution in pre-warmed complete culture medium to final concentrations ranging from 1 to 10 µM.

    • Remove the old medium from the cells and replace it with the probe-containing medium.

    • Incubate for 30-60 minutes at 37°C.

  • Washing:

    • Aspirate the probe-containing medium and wash the cells three times with pre-warmed PBS.

    • After the final wash, add fresh pre-warmed complete culture medium to the cells.

  • Co-staining (Optional):

    • To determine the subcellular localization of the probe, co-stain with organelle-specific dyes. For example, add Hoechst 33342 (1 µg/mL) and MitoTracker™ Red CMXRos (100 nM) to the medium and incubate for 15-30 minutes.

    • Wash the cells again as in step 3.

  • Fluorescence Microscopy:

    • Immediately transfer the dish to the stage of a fluorescence microscope.

    • Acquire images using the appropriate filter sets. For the indole moiety, excitation is typically in the UV range (~280-300 nm) and emission in the near-UV to blue range (~340-360 nm), though this can vary.

  • Image Analysis:

    • Analyze the images to determine the intensity and subcellular distribution of the fluorescence signal from 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole.

    • Overlay the images from different channels to assess co-localization with the organelle-specific stains.

Conclusion and Future Directions

1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole stands as a promising, yet largely unexplored, tool for biomedical research. Its dual chemical nature—a biologically active indole scaffold and a reactive isothiocyanate group—suggests a wide range of potential applications, from covalently modifying proteins for functional studies to acting as a scaffold for novel kinase inhibitors and cellular probes. The protocols provided in this guide are intended to serve as a starting point for researchers to explore these possibilities. Further research is needed to fully characterize the reactivity, specificity, and biological effects of this intriguing molecule. As our understanding of the complex interplay of molecules in biological systems grows, so too will the value of versatile chemical tools like 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole.

References

  • Singh, G., & Kumar, P. (2021). Indole and its derivatives: A review on their biological and pharmacological activities. European Journal of Medicinal Chemistry, 226, 113821.
  • de Sá, A. L., & de Oliveira, R. B. (2020). The indole nucleus in the design of new anticancer agents. Molecules, 25(19), 4429.
  • Kołodziejski, D., Koss-Mikołajczyk, I., Abdin, A. Y., Jacob, C., & Bartoszek, A. (2019). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current pharmaceutical design, 25(15), 1717–1728.[3]

  • Li, H., Yao, Q., Xu, J., Li, X., Liu, C., & Zhang, B. (2022). A new isothiocyanate-based Golgi-targeting fluorescent probe for Cys and its bioimaging applications during the Golgi stress response. Bioorganic chemistry, 123, 105741.[8]

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - NIH. (n.d.). Retrieved from [Link][6]

  • Petri, L., Szijj, P. A., Kelemen, Á., Imre, T., Gömöry, Á., Lee, M. T. W., Hegedűs, K., Ábrányi-Balogh, P., Chudasama, V., & Keserű, G. M. (2020).
  • A Comparative Review of Key Isothiocyanates and Their Health Benefits - MDPI. (n.d.). Retrieved from [Link]

  • Biosensors for spatiotemporal detection of reactive oxygen species in cells and tissues. (2018). Antioxidants & redox signaling, 28(14), 1313–1334.
  • Xiao, Z., & Wang, Y. (2010). Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS. The Journal of biological chemistry, 285(15), 11297–11304.
  • Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents - Growing Science. (n.d.). Retrieved from [Link]

  • The synthesis of radioactive fluorescein isothiocyanate - PMC - NIH. (n.d.). Retrieved from [Link]

  • Affinity‐based Probe (AfBP) and Affinity‐based Protein Profiling. In... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC. (n.d.). Retrieved from [Link]

  • Preparation and Application of Fluorescein Isothiocyanate Fluorophore Nano-composites. (2006). Journal of the Chinese Chemical Society, 53(5), 1145–1150.
  • Isothiocyanates from cruciferous vegetables: kinetics, biomarkers and effects - WUR eDepot. (n.d.). Retrieved from [Link]

  • Biosensors Applications on Assessment of Reactive Oxygen Species and Antioxidants. (2011). InTech.
  • Fluorescein isothiocyanate - Wikipedia. (n.d.). Retrieved from [Link]

  • Activity Based Protein Profiling for Drug Discovery - YouTube. (n.d.). Retrieved from [Link]

  • Biosensors Applications on Assessment of Reactive Oxygen Species and Antioxidants - SciSpace. (n.d.). Retrieved from [Link]

  • (PDF) Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2021). Current Drug Targets, 22(12), 1404–1417.
  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Medicinal Chemistry.
  • Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label - Bulgarian Chemical Communications. (n.d.). Retrieved from [Link]

  • Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. (2021). Acta biochimica Polonica, 68(4), 557–563.
  • Editorial: Reactive Oxygen Species (ROS) Detection Methods in Biological System - PMC. (n.d.). Retrieved from [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole as a Covalent Chemical Probe

Introduction: A Novel Probe Integrating a Bioactive Scaffold with a Covalent Warhead In the landscape of chemical biology and drug discovery, covalent chemical probes serve as indispensable tools for identifying and char...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Probe Integrating a Bioactive Scaffold with a Covalent Warhead

In the landscape of chemical biology and drug discovery, covalent chemical probes serve as indispensable tools for identifying and characterizing protein targets, elucidating biological pathways, and developing novel therapeutics. The strategic design of these probes often involves the fusion of a recognition element, which directs the molecule to a specific protein or family of proteins, with a reactive electrophile, or "warhead," that forms a stable covalent bond with a nucleophilic amino acid residue on the target protein.

This document details the application of 1-(2-isothiocyanatoethyl)-2-methyl-1H-indole , a novel covalent chemical probe. This probe uniquely combines the indole scaffold, a privileged structure in medicinal chemistry found in numerous natural products and FDA-approved drugs, with the isothiocyanate functional group, a well-characterized electrophile known for its reactivity towards lysine and cysteine residues.[1][2] The 2-methyl-1H-indole core can provide a structural basis for interactions with target proteins, while the isothiocyanate group enables irreversible binding, allowing for robust target identification and validation studies.

The rationale behind this specific design is to leverage the potential biological relevance of the substituted indole moiety to guide the isothiocyanate warhead to novel protein targets. The ethyl linker provides flexibility for the reactive group to access appropriate nucleophiles within a protein binding pocket. This application note will provide a plausible synthetic route, detail the mechanism of covalent modification, and offer comprehensive protocols for the use of this probe in biochemical and cell-based assays.

Synthesis of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

The synthesis of the title compound can be achieved through a two-step process starting from the commercially available 2-methyl-1H-indole. The first step involves the N-alkylation of the indole nitrogen to introduce a protected aminoethyl group, followed by deprotection and conversion of the resulting primary amine to the isothiocyanate. A common and effective method for the conversion of primary amines to isothiocyanates involves the use of thiocarbonyl transfer reagents like 1,1'-thiocarbonyldiimidazole (TCDI).[1][3]

Step 1: Synthesis of 1-(2-Aminoethyl)-2-methyl-1H-indole

A plausible route to the precursor amine involves the N-alkylation of 2-methylindole with a suitable two-carbon electrophile bearing a protected amine, such as N-(2-bromoethyl)phthalimide, followed by deprotection.

Step 2: Conversion to 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

The resulting primary amine is then converted to the isothiocyanate. The use of 1,1'-thiocarbonyldiimidazole provides a milder alternative to the hazardous thiophosgene.[3]

Synthesis Indole 2-Methyl-1H-indole Intermediate N-protected intermediate Indole->Intermediate 1. N-Alkylation Amine_Protected N-(2-Bromoethyl)phthalimide Base Base (e.g., NaH) Solvent (e.g., DMF) Amine 1-(2-Aminoethyl)-2-methyl-1H-indole Intermediate->Amine 2. Deprotection Deprotection Deprotection (e.g., Hydrazine) Probe 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole Amine->Probe 3. Isothiocyanate Formation TCDI 1,1'-Thiocarbonyldiimidazole (TCDI) Solvent (e.g., CH2Cl2)

Caption: Proposed synthetic route for 1-(2-isothiocyanatoethyl)-2-methyl-1H-indole.

Mechanism of Covalent Modification

The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack by amino acid side chains.[4] The primary targets in a protein are the thiol group of cysteine residues and the ε-amino group of lysine residues, with cysteine being generally more nucleophilic. The reaction results in the formation of a stable thiourea linkage.

Workflow Start Live Cells Treatment Treat with Probe or DMSO (Vehicle Control) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis: Identify Probe-Modified Peptides LCMS->DataAnalysis TargetList List of Potential Protein Targets DataAnalysis->TargetList

Caption: Workflow for proteomic identification of probe targets.

Procedure:

  • Cell Treatment and Lysis: Treat two populations of cells, one with the probe (e.g., 25 µM for 2 hours) and one with DMSO as a control. Lyse the cells and quantify the protein concentration as described in Protocol 2.

  • Protein Digestion:

    • Take equal amounts of protein from the probe-treated and control lysates (e.g., 1 mg each).

    • Reduce the proteins with DTT or TCEP, alkylate the non-modified cysteines with iodoacetamide, and then digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a specialized software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.

    • The key is to perform an "open" or "modification-tolerant" search that can identify peptides with an unexpected mass shift corresponding to the mass of the probe.

    • Specifically, search for a mass modification on cysteine and lysine residues equivalent to the molecular weight of 1-(2-isothiocyanatoethyl)-2-methyl-1H-indole.

    • Compare the results from the probe-treated and control samples. Peptides with the specific mass modification that are only present or significantly enriched in the probe-treated sample represent potential targets.

  • Target Validation: The list of potential targets should be validated using orthogonal methods, such as Western blotting with specific antibodies (if available), or by assessing the functional consequences of the target modification.

Data Interpretation and Considerations

  • Selectivity: Isothiocyanates are inherently reactive and can modify multiple proteins. The goal of a chemical probe is not necessarily to be perfectly selective, but to have a defined and manageable set of targets. The proteomic analysis will provide a selectivity profile of the probe at a given concentration and time point.

  • Concentration and Time Dependence: The extent of protein labeling will depend on the concentration of the probe and the incubation time. It is crucial to perform dose-response and time-course experiments to establish optimal conditions.

  • Off-Target Effects: The indole scaffold itself may have non-covalent interactions with proteins. It is important to consider that the observed biological effects may be a combination of covalent and non-covalent interactions.

  • Validation is Key: The list of hits from a proteomic screen is a starting point. Each potential target should be validated through independent experiments to confirm the covalent interaction and its functional relevance.

Conclusion

1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole is a promising covalent chemical probe that combines a biologically relevant indole scaffold with a reactive isothiocyanate warhead. The protocols outlined in this document provide a framework for researchers to utilize this probe for the identification and characterization of novel protein targets. By carefully designing experiments and validating the results, this probe can be a valuable tool in advancing our understanding of complex biological systems and in the development of new therapeutic strategies.

References

  • Kim, S., & Yi, K. Y. (1985). Di-2-pyridyl thionocarbonate. A new reagent for the preparation of isothiocyanates and carbodiimides. Tetrahedron Letters, 26(13), 1661–1664. [Link]

  • Recent Advancement in Synthesis of Isothiocyanates. (2023). ChemRxiv. [Link]

  • Mi, L., Hood, B. L., Stewart, N. A., Xiao, Z., Govind, S., Wang, X., Conrads, T. P., Veenstra, T. D., & Chung, F. L. (2011). Identification of potential protein targets of isothiocyanates by proteomics. Chemical research in toxicology, 24(10), 1719–1729. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2017). Molecules, 22(12), 2095. [Link]

  • A One-Pot Approach to Pyridyl Isothiocyanates from Amines. (2014). Molecules, 19(8), 12699-12711. [Link]

  • Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]

  • General procedure for the synthesis of isothiocyanates. (n.d.). The Royal Society of Chemistry. [Link]

  • Process for converting primary amines to isothiocyanates. (1967).
  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (2014). Der Pharma Chemica, 6(6), 353-358. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M., Truong, T. H., ... & Huang, J. (2011). Target identification using drug affinity responsive target stability (DARTS). Current protocols in chemical biology, 3(4), 163–180. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414. [Link]

  • A one-pot preparation of isothiocyanates from amines using two phosgene substitutes: bis-(trichloromethyl) carbonate and trichloromethyl chloroformates. (2000). Journal of the Chemical Society, Perkin Transactions 1, (21), 3737-3740. [Link]

  • Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (2022). Molecules, 27(19), 6296. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). Molecules, 27(4), 1431. [Link]

  • 2-methylindole. (n.d.). Organic Syntheses. [Link]

  • Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (2022). Molecules, 27(7), 2163. [Link]

  • Synthesis of Isothiocyanates: A Review. (2020). CHEMISTRY & BIOLOGY INTERFACE, 10(2), 79-106. [Link]

  • Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Processes for production of indole compounds. (2013).
  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). Toxics, 7(2), 24. [Link]

  • LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. (2010). International Journal of Molecular Sciences, 11(12), 5044-5056. [Link]

  • Identification of potential protein targets of isothiocyanates by proteomics. (2011). Chemical Research in Toxicology, 24(10), 1719-1729. [Link]

  • Covalent Chemical Tools for Profiling Post-Translational Modifications. (2020). Frontiers in Chemistry, 8, 589. [Link]

  • Physiological relevance of covalent protein modification by dietary isothiocyanates. (2012). Journal of Toxicological Sciences, 37(1), 1-13. [Link]

  • Quantitative approaches for chemical proteomics experiments. (a) In... (n.d.). ResearchGate. [Link]

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Method

detailed experimental protocol for using 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole is a bifunctional molecule featuring a reactive isothiocyanate group and an indole scaffold. The i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole is a bifunctional molecule featuring a reactive isothiocyanate group and an indole scaffold. The indole moiety is a common structural motif in many biologically active compounds and can exhibit intrinsic fluorescence properties.[1][2] The isothiocyanate group (–N=C=S) is a well-established reactive handle for the covalent modification of biomolecules.[3] This unique combination of functionalities makes 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole a valuable tool for researchers in chemical biology and drug development for applications such as fluorescent labeling of proteins and cells, and potentially for investigating the biological activities of indole derivatives.[4]

This document provides a detailed guide to the experimental use of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole, with a focus on protein and cell labeling. The protocols are based on established methodologies for isothiocyanate-mediated bioconjugation.[5][6]

Principle of Reaction

The core of the application of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole lies in the reactivity of the isothiocyanate group. This electrophilic group readily reacts with nucleophilic residues on biomolecules, primarily the primary amino groups of lysine side chains and the N-terminus of proteins, to form stable thiourea linkages.[3][7] It can also react with the thiol groups of cysteine residues to form dithiocarbamate adducts.[8] The reaction with primary amines is highly pH-dependent, with optimal reactivity occurring at a slightly alkaline pH (typically 9.0-9.5), where the amino groups are deprotonated and thus more nucleophilic.[5][8]

PART 1: Protein Labeling with 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

This protocol outlines the steps for the covalent labeling of a target protein with 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole.

Materials and Equipment
  • 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

  • Target protein (e.g., antibody, enzyme) in a suitable buffer (amine-free, e.g., PBS)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer)

  • Purification column: Gel filtration column (e.g., Sephadex G-25)

  • Spectrophotometer (UV-Vis)

  • Microcentrifuge tubes

  • Stirring plate and stir bars

  • pH meter

Experimental Protocol
Step 1: Preparation of Reagents
  • Protein Solution: Prepare the target protein at a concentration of 2-10 mg/mL in an amine-free buffer such as Phosphate-Buffered Saline (PBS). Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the protein for reaction with the isothiocyanate.[5] If the protein solution contains such buffers, it should be dialyzed against PBS.

  • 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole Stock Solution: Immediately before use, dissolve the 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Isothiocyanates can be sensitive to moisture, so it is crucial to use anhydrous solvent and prepare the solution fresh.[6]

Step 2: Labeling Reaction
  • Transfer the desired amount of protein solution to a reaction tube.

  • Adjust the pH of the protein solution to 9.0-9.5 by adding the Labeling Buffer.

  • Calculate the required volume of the 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole stock solution. A 10- to 20-fold molar excess of the labeling reagent to the protein is a good starting point.[7] The optimal ratio may need to be determined empirically for each protein.

  • Slowly add the calculated volume of the 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole stock solution to the protein solution while gently stirring.[9]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle stirring or rocking is recommended.[9]

Step 3: Quenching the Reaction
  • To stop the labeling reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[6]

  • Incubate for 1 hour at room temperature. The quenching reagent will react with any unreacted isothiocyanate groups.

Step 4: Purification of the Labeled Protein
  • Separate the labeled protein from unreacted 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS or another suitable storage buffer.[9]

  • The labeled protein will elute in the void volume, while the smaller, unreacted molecules will be retained by the column.

  • Collect the fractions containing the labeled protein. The protein-containing fractions can often be identified by their color or by monitoring the absorbance at 280 nm.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Reagent (pH 9.0-9.5) Protein->Mix Reagent Dissolve Indole-Isothiocyanate in DMSO Reagent->Mix Incubate Incubate (2h RT or O/N 4°C) Mix->Incubate Quench Quench with Hydroxylamine Incubate->Quench GelFilt Gel Filtration (e.g., G-25) Quench->GelFilt Collect Collect Labeled Protein GelFilt->Collect Analyze Characterize Conjugate Collect->Analyze

Caption: Workflow for labeling proteins with 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole.

Characterization of the Labeled Protein
  • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of the indole moiety (Amax).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the contribution of the label to the A280 reading.

  • Calculate the concentration of the conjugated label.

  • The DOL is the molar ratio of the label to the protein.

ParameterSymbolFormula
Protein Concentration (M)[Protein](A280 - (Amax × CF)) / εprotein
Label Concentration (M)[Label]Amax / εlabel
Degree of LabelingDOL[Label] / [Protein]

CF is the correction factor (A280 of the free label / Amax of the free label). εprotein and εlabel are the molar extinction coefficients of the protein and the label, respectively.

PART 2: Cell Labeling with 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

This protocol provides a general procedure for labeling the surface of living cells.

Materials and Equipment
  • Suspension of cells (1 x 106 to 1 x 107 cells/mL)

  • Phosphate-Buffered Saline (PBS), sterile

  • 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole stock solution (1 mg/mL in DMSO)

  • Fetal Bovine Serum (FBS)

  • Flow cytometer or fluorescence microscope

Experimental Protocol
Step 1: Cell Preparation
  • Harvest cells and wash them twice with sterile PBS by centrifugation.

  • Resuspend the cell pellet in PBS at a concentration of 1 x 106 to 1 x 107 cells/mL.

Step 2: Cell Labeling
  • Add the 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole stock solution to the cell suspension to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.

  • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

  • Wash the cells three times with PBS containing 1% FBS to remove any unreacted label.

Step 3: Analysis
  • Resuspend the final cell pellet in an appropriate buffer for analysis.

  • Analyze the labeled cells by flow cytometry or fluorescence microscopy.[3]

CellLabelingWorkflow cluster_prep Preparation cluster_labeling Labeling cluster_wash Washing cluster_analysis Analysis Cells Harvest and Wash Cells Resuspend Resuspend in PBS Cells->Resuspend AddReagent Add Indole-Isothiocyanate Resuspend->AddReagent Incubate Incubate (30-60 min) AddReagent->Incubate Wash1 Wash with PBS + 1% FBS (3x) Incubate->Wash1 Analyze Analyze by Flow Cytometry or Microscopy Wash1->Analyze

Caption: Workflow for labeling live cells with 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole.

Safety and Handling

Isothiocyanates should be handled with care as they can be toxic, irritant, and lachrymatory.[10][11] Always work in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid inhalation of dust or solution mists and prevent contact with skin and eyes.[12] Consult the Safety Data Sheet (SDS) for detailed safety information.[11]

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Protein buffer contains primary amines.Dialyze protein into an amine-free buffer (e.g., PBS).
pH of the reaction is too low.Ensure the reaction pH is between 9.0 and 9.5.
Insufficient molar excess of the labeling reagent.Increase the molar ratio of the isothiocyanate to the protein.
Degraded labeling reagent.Use a fresh stock solution of the isothiocyanate.
Protein Precipitation High degree of labeling.Reduce the molar excess of the labeling reagent.
Use of organic solvent.Add the isothiocyanate solution slowly while stirring.
High Background Fluorescence Incomplete removal of unreacted label.Ensure thorough purification by gel filtration.

References

  • Petria, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. Available at: [Link]

  • TdB Labs. (2024). FITC Labeling and Conjugation. Available at: [Link]

  • Bhatt, V., et al. (2016). An efficient method for FITC labelling of proteins using tandem affinity purification. Scientific Reports. Available at: [Link]

  • ResearchGate. (2013). The best protocol for FITC labeling of proteins. Available at: [Link]

  • Schrader, K., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Molecules. Available at: [Link]

  • Richards, F. F., & Lovins, R. E. (1970). Studies on the reaction of proteins and peptides with methyl isothiocyanate and identification of the methylthiohydantoins by gas-liquid chromatography. Analytical Biochemistry. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Isothiocyanate. Available at: [Link]

  • Pérez-Gálvez, A., et al. (2020). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods. Available at: [Link]

  • de Belder, A. N., & Granath, K. (1973). Chemical characterization of fluorescein isothiocyanate-protein conjugates. Carbohydrate Research. Available at: [Link]

  • Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]

  • Kołodziejski, D., et al. (2019). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current Drug Metabolism. Available at: [Link]

  • LigandTracer. (2021). Protocol - Protein labeling with FITC. Available at: [Link]

  • Kołodziejski, D., et al. (2019). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. MOST Wiedzy. Available at: [Link]

  • FooDB. (2019). Showing Compound 1-Isothiocyanato-2-(methylthio)ethane (FDB017800). Available at: [Link]

  • Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available at: [Link]

  • PubChem. (2026). 3-(Isothiocyanatomethyl)-1H-indole. Available at: [Link]

  • BiologicsCorp. (n.d.). FITC Labeling Service. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available at: [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0372 - ALLYL ISOTHIOCYANATE. Available at: [Link]

  • PubChem. (n.d.). 1,2-Diphenylethyl isothiocyanate. Available at: [Link]

  • MDPI. (2019). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Available at: [Link]

  • MDPI. (2020). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Available at: [Link]

  • MDPI. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available at: [Link]

  • PubChem. (n.d.). 2-ethyl-1H-indole. Available at: [Link]

  • PubChem. (n.d.). 1-Ethyl-1H-indole. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Covalent Protein Modification Using 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

Introduction: A Novel Tool for Protein Bioconjugation The covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. It enables the precise installation of probes, tags,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Tool for Protein Bioconjugation

The covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. It enables the precise installation of probes, tags, or therapeutic payloads onto target proteins, unlocking deeper insights into their function and creating novel therapeutic modalities. This guide introduces 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole , a novel bifunctional reagent designed for the covalent labeling of proteins.

This molecule uniquely combines two key chemical motifs:

  • An Isothiocyanate (-N=C=S) Group: A well-established electrophilic "warhead" that forms stable covalent bonds with nucleophilic residues on a protein's surface.[1][2]

  • A 2-Methyl-1H-indole Scaffold: An important heterocyclic structure found in numerous natural products and pharmaceuticals, offering potential as a biophysical probe or a modulator of protein function.[3][4][5]

As a novel reagent, established protocols for 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole are not yet available. Therefore, this document serves as a foundational guide, providing the theoretical basis, field-proven protocols derived from analogous compounds, and validation workflows necessary for its successful application. We will explain the causality behind each experimental step, ensuring that researchers can not only execute the protocols but also adapt them to their specific proteins and research goals.

The Chemistry of Covalent Modification

Mechanism of Action: The Thiourea Linkage

The core of the modification strategy lies in the reactivity of the isothiocyanate group. This functional group contains an electrophilic carbon atom that is susceptible to nucleophilic attack by specific amino acid side chains on the protein. The primary targets are the unprotonated primary amines of lysine (ε-amino group) and the protein's N-terminus (α-amino group).[6][7][]

The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of a highly stable thiourea bond .[2] This covalent linkage is robust and generally irreversible under physiological conditions, making it ideal for creating long-lasting protein conjugates.

To ensure efficient labeling, the reaction is typically performed under alkaline conditions (pH 8.5–9.5).[9] This elevated pH deprotonates the target primary amines (pKa of lysine ε-amino group is ~10.5), increasing their nucleophilicity and accelerating the rate of reaction. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the isothiocyanate.[9]

Caption: Reaction of a protein's lysine amine with the isothiocyanate reagent.

The Role of the Indole Scaffold

The 2-methyl-1H-indole component is more than just a linker; it imparts specific properties to the conjugate that can be exploited in various applications:

  • Biophysical Probe: The indole ring is intrinsically fluorescent. While not as bright as dedicated fluorophores like FITC, its fluorescence is sensitive to the local environment.[10] Changes in its emission spectrum upon protein modification or subsequent protein interactions can provide valuable structural and dynamic information.

  • NMR Spectroscopy: Labeled indoles can be used as precursors for protein expression in NMR studies, allowing for detailed characterization of protein conformation and dynamics.[11]

  • Modulation of Biological Activity: Indole derivatives are a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets.[4][12][13] Covalently attaching this moiety could be used to modulate a protein's function, create novel inhibitors, or serve as a starting point for targeted drug development.

Experimental Protocol: Covalent Labeling of a Target Protein

This protocol provides a robust starting point for labeling a generic IgG antibody. It must be optimized for each specific protein.

Materials and Reagents
  • Protein: Target protein (e.g., IgG) at a concentration of 1-10 mg/mL.

  • Labeling Reagent: 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole.

  • Labeling Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 9.0.

  • Reagent Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25), spin desalting column, or dialysis cassette (10 kDa MWCO).

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

Step-by-Step Methodology

Step 1: Protein Preparation

  • Dissolve or exchange the target protein into the Labeling Buffer (pH 9.0) . This is a critical step to deprotonate primary amines.[9]

  • Ensure the protein solution is free of any amine-containing contaminants (e.g., Tris, glycine, ammonium salts) by dialysis or buffer exchange.

  • Measure the precise protein concentration using A280 or a BCA assay.

Step 2: Reagent Preparation

  • Immediately before use, prepare a 10 mM stock solution of the isothiocyanate reagent in anhydrous DMF or DMSO.

  • Causality Note: Isothiocyanates are moisture-sensitive and can hydrolyze over time, reducing their reactivity. Always use fresh, anhydrous solvent and prepare the stock solution immediately prior to the labeling reaction.

Step 3: Labeling Reaction

  • Determine the desired molar excess of the reagent. A good starting point for optimization is to test ratios of 5:1, 10:1, and 20:1 (reagent:protein).

  • Calculate the volume of reagent stock to add:

    • Volume (µL) = (Molar Excess × [Protein] in M × Protein Vol in µL) / ([Reagent] in M)

  • Add the calculated volume of the reagent stock solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Causality Note: The indole moiety can be light-sensitive.[10] Protecting the reaction from light prevents potential photodegradation. Room temperature provides a balance between reaction efficiency and protein stability.

Step 4: Reaction Quenching

  • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes at room temperature. The excess primary amines in the Tris buffer will react with and consume any remaining isothiocyanate.

Step 5: Purification of the Conjugate

  • Remove unreacted reagent and quenching buffer by applying the reaction mixture to a pre-equilibrated size-exclusion or spin desalting column.

  • Collect the protein-containing fractions. The successful conjugate will typically elute in the void volume, while the small-molecule reagent will be retained.

  • Alternatively, perform extensive dialysis against the desired Storage Buffer (e.g., PBS, pH 7.4) at 4°C with multiple buffer changes.

G Figure 2: Experimental Workflow for Protein Modification start Start: Purified Protein prep_protein 1. Buffer Exchange into Labeling Buffer (pH 9.0) start->prep_protein reaction 3. Mix Protein & Reagent (e.g., 10:1 molar excess) Incubate 1-2h at RT, dark prep_protein->reaction prep_reagent 2. Prepare Fresh 10 mM Reagent Stock in DMSO prep_reagent->reaction quench 4. Add Quenching Buffer (e.g., 100 mM Tris) reaction->quench purify 5. Purify Conjugate (SEC or Dialysis) quench->purify characterize 6. Characterize Product (DOL, MS, Function) purify->characterize end End: Purified & Characterized Protein Conjugate characterize->end

Caption: A streamlined workflow for protein labeling and validation.

Validation and Characterization: A Self-Validating System

Characterization is essential to confirm successful conjugation and to understand how the modification has affected the protein.

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of reagent molecules conjugated to each protein molecule.[14] It can be estimated using UV-Vis spectrophotometry.

Protocol:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of the indole moiety (λmax, which must be determined experimentally, but is typically ~280-290 nm for indoles).

  • Calculate the protein concentration, correcting for the absorbance of the label at 280 nm.

  • Calculate the concentration of the conjugated label.

  • Determine the DOL as the molar ratio of the label to the protein.

ParameterFormulaDescription
Correction Factor (CF) CF = εlabel / εlabel at 280nmRatio of the label's molar extinction coefficient at its λmax versus 280 nm. This must be determined using the free label.
Protein Concentration (M) [Protein] = (A280 - (Alabel × CF)) / εproteinCorrected protein concentration, where εprotein is the molar extinction coefficient of the protein at 280 nm.
Label Concentration (M) [Label] = Alabel / εlabelConcentration of the conjugated indole moiety.
Degree of Labeling (DOL) DOL = [Label] / [Protein] The final molar ratio of label to protein.
Table 1: Formulas for Calculating the Degree of Labeling (DOL).
Mass Spectrometry

Mass spectrometry (MS) provides direct confirmation of covalent modification.

  • Method: Analyze both the unmodified and modified protein using Electrospray Ionization (ESI-MS) or MALDI-TOF.

  • Expected Result: The mass spectrum of the modified protein should show a mass shift corresponding to the addition of one or more molecules of the labeling reagent (Molecular Weight of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole = 216.29 g/mol ). Multiple peaks may be observed, representing protein populations with different numbers of attached labels (e.g., +216 Da, +432 Da, etc.).

Functional Analysis

The final and most critical validation step is to assess the protein's biological function post-modification.

  • Rationale: Covalent modification, especially at high DOLs, can potentially alter a protein's conformation and function.

  • Method: Perform a relevant functional assay (e.g., enzyme kinetics for an enzyme, binding affinity via ELISA or SPR for an antibody). Compare the activity of the labeled protein to the unlabeled control. An ideal conjugate retains full biological activity.

Conclusion and Future Applications

This guide provides a comprehensive framework for the application of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole in protein modification. By combining a well-understood isothiocyanate coupling chemistry with the unique properties of the indole scaffold, this reagent opens doors to numerous applications, from fundamental biophysical studies to the development of novel protein therapeutics.[1][3] The protocols herein are designed to be a starting point, and researchers are encouraged to optimize conditions to meet the specific demands of their biological system. The principles of careful reagent handling, precise control over reaction conditions, and rigorous characterization are paramount to achieving reproducible and meaningful results.

References

  • Hu, R., & Fujii, N. (2014). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 55(1), 1-9. [Link]

  • Xanthopoulou, M. N., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(16), 4893. [Link]

  • Alves, C. G. S., et al. (2024). Gold Nanorods Enable Rapid and Label-Free SARS-CoV-2 Detection through LAMP Assay. ACS Applied Nano Materials. [Link]

  • Tolstoy, P. M., et al. (2021). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. University of Helsinki. [Link]

  • Fiedler, N., et al. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. International Journal of Molecular Sciences, 22(7), 3399. [Link]

  • Casertano, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Catalysts, 12(2), 226. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(14), 3224. [Link]

  • Ranjan, A., et al. (2013). An efficient method for FITC labelling of proteins using tandem affinity purification. Journal of Nanobiotechnology, 11, 27. [Link]

  • Keppler, J. K., et al. (2020). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Foods, 9(1), 88. [Link]

  • Sumitomo Chemical. (2007). Processes for production of indole compounds.
  • Fiedler, N., et al. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. International Journal of Molecular Sciences, 22(7), 3399. [Link]

  • Tolstoy, P. M., et al. (2021). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2024). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. ResearchGate. [Link]

  • Park, J. B. (2012). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Antioxidants & Redox Signaling, 17(11), 1549-1559. [Link]

  • Ababneh, A. M., & Batchelor, R. H. (2014). Excited state photoreaction between the indole side chain of tryptophan and halocompounds generates new fluorophores and unique modifications. Photochemistry and Photobiology, 90(2), 296-304. [Link]

  • Casertano, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses, 53, 60. [Link]

  • Fadda, A. A., et al. (2014). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 19(10), 15646-15664. [Link]

  • Peptideweb.com. (n.d.). FITC labeling. Peptideweb.com. [Link]

  • Guedes, J. V., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3329. [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. ResearchGate. [Link]

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Method

Application Notes &amp; Protocols for the Investigation of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole in Oncology Research

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole, a novel comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole, a novel compound with significant potential in oncology. This guide details the scientific rationale, postulated mechanism of action, and a suite of robust, validated protocols for its investigation, from initial in vitro screening to in vivo efficacy studies. The methodologies are grounded in established principles of cancer biology and pharmacology, drawing insights from studies on structurally related indole-ethyl isothiocyanates to provide a logical and scientifically rigorous framework for its investigation.

Introduction: A Compound of Interest at the Intersection of Indoles and Isothiocyanates

The search for novel, effective, and selective anticancer agents is a cornerstone of modern oncology research. The molecular scaffold of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole presents a compelling case for investigation by strategically combining two pharmacologically significant moieties: the indole ring and the isothiocyanate (ITC) group. The indole nucleus is a privileged structure found in numerous FDA-approved drugs and bioactive natural products[1]. Isothiocyanates, naturally occurring compounds found in cruciferous vegetables, are well-documented for their cancer chemopreventive and therapeutic properties[2][3].

While direct studies on 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole are nascent, extensive research on its structural isomers, such as 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), provides a strong foundation for its proposed mechanism of action. Studies on 7Me-IEITC have demonstrated potent cytotoxic effects against various cancer cell lines, including those resistant to conventional platinum-based chemotherapy[4][5]. The primary mechanism involves the induction of overwhelming oxidative stress, leading to programmed cell death (apoptosis) and cell cycle disruption[6].

This guide, therefore, is built upon a logical extrapolation of established data, providing a complete workflow to rigorously characterize the anti-cancer properties of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole.

Part I: Compound Profile and Mechanistic Rationale

Chemical Structure and Properties
  • IUPAC Name: 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

  • Molecular Formula: C₁₂H₁₂N₂S

  • Key Features:

    • Indole Core: A bicyclic aromatic scaffold that can interact with various biological targets. The methyl group at the 2-position can influence its electronic properties and steric interactions.

    • Isothiocyanate Group (-N=C=S): A highly electrophilic moiety that readily reacts with cellular nucleophiles, particularly thiol groups in cysteine residues of proteins and glutathione (GSH). This reactivity is central to its biological activity[7].

    • Ethyl Linker: Provides conformational flexibility, allowing the reactive ITC group to orient itself for optimal interaction with cellular targets.

Postulated Mechanism of Action: Induction of ROS-Mediated Apoptosis

Based on evidence from related isothiocyanates, the primary anticancer mechanism of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole is hypothesized to be the induction of apoptosis through the generation of intracellular Reactive Oxygen Species (ROS)[2][6].

Causality of the Pathway:

  • Cellular Entry & Thiol Reactivity: The compound passively diffuses into cancer cells. Its electrophilic ITC group rapidly conjugates with intracellular thiols, most notably depleting the cellular antioxidant glutathione (GSH)[7].

  • Redox Imbalance & ROS Accumulation: The depletion of GSH disrupts the cellular redox balance, leading to a massive accumulation of ROS (e.g., superoxide anions, hydrogen peroxide).

  • Mitochondrial Dysfunction: Elevated ROS levels damage mitochondria, causing the collapse of the mitochondrial transmembrane potential (ΔΨm)[6].

  • Apoptotic Cascade Activation: Mitochondrial outer membrane permeabilization releases pro-apoptotic factors like cytochrome c. This triggers the activation of the caspase cascade (Caspase-9, followed by executioner Caspases -3 and -7), which systematically dismantles the cell by cleaving key substrates like Poly (ADP-ribose) polymerase (PARP)[4][6].

  • Modulation of Survival Signals: The compound is also expected to suppress pro-survival signaling pathways, such as STAT3 and NF-κB, which are often constitutively active in cancer cells, further lowering the threshold for apoptosis[4][5].

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Mitochondrion Compound 1-(2-Isothiocyanatoethyl) -2-methyl-1H-indole GSH Glutathione (GSH) Compound->GSH Depletion ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induction STAT3_NFkB STAT3 / NF-κB (Pro-Survival) Compound->STAT3_NFkB Inhibition Mito_Potential ↓ ΔΨm Collapse ROS->Mito_Potential Casp9 Caspase-9 Casp37 Caspase-3/7 Casp9->Casp37 Activation PARP PARP Casp37->PARP Cleavage Apoptosis Apoptosis Casp37->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP CytC Cytochrome c Release Mito_Potential->CytC CytC->Casp9 Activation

Caption: Postulated signaling pathway for 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole.

Part II: In Vitro Evaluation Protocols

The initial phase of investigation uses cell-based assays to determine the compound's biological activity. These protocols form a self-validating workflow, where the results of one experiment inform the next.[8][9]

G start Select Cancer Cell Lines viability Protocol 1: Cell Viability Assay (Determine IC50) start->viability mechanism Mechanism of Action Studies (at IC50 and 2x IC50 concentrations) viability->mechanism apoptosis Protocol 2: Apoptosis Assays (Annexin V, Caspase, ΔΨm) mechanism->apoptosis cell_cycle Protocol 3: Cell Cycle Analysis mechanism->cell_cycle ros Protocol 4: ROS Detection mechanism->ros end Proceed to In Vivo Studies apoptosis->end cell_cycle->end ros->end

Caption: Workflow for the in vitro evaluation of the test compound.

Protocol 1: Cell Viability and Cytotoxicity Assay

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50) in various cancer cell lines.

Rationale: The MTS assay is a colorimetric method for assessing cell metabolic activity. Viable cells reduce the MTS tetrazolium compound into a colored formazan product, the absorbance of which is proportional to the number of living cells. This provides a robust, quantitative measure of cytotoxicity.[6]

Materials:

  • Selected cancer cell lines (e.g., SKOV-3 ovarian, KLE endometrial, HCT-116 colon) and a non-cancerous control cell line (e.g., RPE-1).[6][10]

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS).

  • 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole, dissolved in DMSO to a 10 mM stock.

  • 96-well cell culture plates.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

  • Plate reader capable of measuring absorbance at 490 nm.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells with DMSO at the highest concentration used and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability.

    • Plot the percent viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.

Compound Cell Line Reported IC50 Range (µM) Reference
7Me-IEITCECC-1 (Endometrial)~10[6]
7Me-IEITCKLE (Endometrial)~2.5[6]
7Me-IEITCSKOV-3 (Ovarian)≤ 5[4][5]
7Me-IEITCOVCAR-3 (Ovarian)≤ 5[4][5]
Table 1: Reference IC50 values for the related compound 7Me-IEITC, providing an expected range for experimental outcomes.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment.

Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes. Flow cytometry analysis of co-stained cells distinguishes between viable, early apoptotic, late apoptotic, and necrotic populations.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest at a specific phase.

Rationale: Many anticancer agents halt cell cycle progression, preventing cell division[10]. Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.

Methodology:

  • Cell Treatment: Treat cells in 6-well plates as described in Protocol 2 for 24 hours.

  • Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase can be calculated.

Part III: In Vivo Evaluation Protocol

Transitioning from in vitro to in vivo models is a critical step to evaluate a compound's efficacy and safety in a complex biological system.[11][12] Rodent models, particularly mice, are widely used due to their physiological similarities to humans and the availability of established tumor models.[13]

G start Select Responsive Cell Line (from In Vitro data) implant Implant Tumor Cells in Immunocompromised Mice start->implant tumor_growth Allow Tumors to Reach Palpable Size (~100 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups (Vehicle, Compound, Positive Control) tumor_growth->randomize treat Administer Treatment (e.g., Daily for 21 days) randomize->treat monitor Monitor Tumor Volume and Body Weight (2-3x / week) treat->monitor endpoint Euthanize at Endpoint (Tumor size limit or study end) monitor->endpoint analysis Analyze Data: Tumor Growth Inhibition (TGI) and Toxicity Assessment endpoint->analysis

Caption: Workflow for a xenograft mouse model efficacy study.

Protocol 4: Subcutaneous Xenograft Efficacy Study

Objective: To assess the anti-tumor activity of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole in a mouse xenograft model.

Rationale: This model involves implanting human cancer cells into immunocompromised mice, allowing the formation of tumors. It is a standard preclinical model to assess a compound's ability to inhibit tumor growth in vivo, providing crucial data on efficacy and potential toxicity before clinical consideration.[14]

Materials:

  • 6-8 week old immunocompromised mice (e.g., NOD/SCID or Athymic Nude).

  • A cancer cell line that showed high sensitivity in vitro (e.g., KLE or SKOV-3).

  • Matrigel or PBS for cell suspension.

  • Test compound formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline).

  • Standard-of-care positive control drug (e.g., cisplatin or paclitaxel).

  • Calipers for tumor measurement.

Methodology:

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells suspended in 100 µL of PBS/Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor mice until tumors reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Test Compound (e.g., 25 mg/kg, daily intraperitoneal injection)

    • Group 3: Positive Control

  • Dosing and Monitoring: Administer the treatments for a defined period (e.g., 21 days). Measure tumor volume and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage.

    • Plot the mean body weight for each group to assess toxicity. Significant weight loss (>15-20%) is an indicator of toxicity.

Parameter Group 1 (Vehicle) Group 2 (Test Compound) Group 3 (Positive Control)
Day 0 Mean Tumor Vol (mm³) 120122119
Day 21 Mean Tumor Vol (mm³) 1450580450
Tumor Growth Inhibition (%) -CalculateCalculate
Day 0 Mean Body Weight (g) 22.522.622.4
Day 21 Mean Body Weight (g) 24.122.120.8
Body Weight Change (%) +7.1%-2.2%-7.1%
Table 2: Example template for recording and presenting in vivo efficacy data.

References

  • Kristjansdottir, K., et al. (2012). 7 Methyl indole ethyl isothiocyanate causes ROS mediated apoptosis and cell cycle arrest in endometrial cancer cells. Gynecologic Oncology. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports. [Link]

  • Kalamida, D., et al. (2020). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences. [Link]

  • Steele, V. E. (2016). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current Pharmacology Reports. [Link]

  • Baskaran, R., et al. (2021). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Rivezzi, G., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Intramolecular Oxidative Coupling. Molecules. [Link]

  • Thornalley, P. J. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Anti-cancer drugs. [Link]

  • Singh, R. K., et al. (2008). A Novel Indole Ethyl Isothiocyanate (7Me-IEITC) with Anti-proliferative and Pro-apoptotic Effects on Platinum-resistant Human Ovarian Cancer Cells. Gynecologic Oncology. [Link]

  • Shapiro, R. H., & Hornig, E. C. (1955). 2-methylindole. Organic Syntheses. [Link]

  • Wang, Y., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. [Link]

  • Koss, B., & Greb-Markiewicz, B. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Oncology. [Link]

  • Singh, R. K., et al. (2008). A Novel Indole Ethyl Isothiocyanate (7Me-IEITC) with Anti-proliferative and Pro-apoptotic Effects on Platinum-resistant Human Ovarian Cancer Cells. ResearchGate. [Link]

  • Suto, K., et al. (2007). Processes for production of indole compounds.
  • Singh, R. K., et al. (2008). A novel indole ethyl isothiocyanate (7Me-IEITC) with anti-proliferative and pro-apoptotic effects on platinum-resistant human ovarian cancer cells. Gynecologic Oncology. [Link]

  • Minich, D. M., & Bland, J. S. (2019). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Integrative Cancer Therapies. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. [Link]

  • Taconic Biosciences. (2025). The Role of Mouse Models in Drug Discovery. [Link]

  • Cordes, N. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research. [Link]

  • Al-Soud, Y. A., et al. (2011). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

  • Oncodesign Services. (n.d.). Cancer Animal Models. [Link]

  • Miyashita, M., et al. (2008). Synthesis of 1H-Isoindoles by Iodoamination of 2-Vinylbenzylidenamines. Heterocycles. [Link]

  • Smith, L. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Pharma Models. (2014). Animal Testing Significantly Advances Cancer Research. [Link]

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Application

Application Notes and Protocols for 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole: A Guide to Experimental Design

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Novel Bifunctional Molecule for Anticancer Research 1-(2-Isothiocyanatoethyl)-2-methyl-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Bifunctional Molecule for Anticancer Research

1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole emerges as a compelling candidate for anticancer drug discovery, ingeniously coupling two pharmacologically significant scaffolds: the indole ring and the isothiocyanate (ITC) group.[1][2] The indole framework is a cornerstone in numerous bioactive natural products and synthetic pharmaceuticals, renowned for its diverse therapeutic activities, including the ability to induce apoptosis and cell cycle arrest in cancer cells.[3][4][5][6] Isothiocyanates, naturally occurring compounds from cruciferous vegetables, are potent chemopreventive agents.[7] Their anticancer effects are largely attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses, and the induction of apoptosis.[8][9][10][11][12]

The strategic hybridization of these two moieties in 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole presents a unique opportunity to investigate synergistic or novel mechanisms of anticancer activity. This guide provides a comprehensive framework for designing and executing foundational in vitro experiments to elucidate the biological effects and mechanism of action of this promising compound.

Compound Profile and Handling

Before commencing any experimental work, a thorough understanding of the compound's properties and safety requirements is paramount.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole-
CAS Number 1105192-89-9[13]
Molecular Formula C₁₂H₁₂N₂S[13]
Molecular Weight 216.30 g/mol [13]
Appearance (Predicted) Solid-
Solubility Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous media.General knowledge
Stability and Storage

Isothiocyanates are known for their reactivity and potential instability in aqueous solutions.[7][14][15] The electrophilic isothiocyanate group can react with nucleophiles, including water and components of cell culture media.

  • Storage: Procure the compound from a reputable supplier (e.g., BLDpharm, CAS 1105192-89-9) and store it under the recommended conditions, typically at -20°C in a desiccated environment.[13]

  • Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions in cell culture media immediately before each experiment. Due to potential instability, do not store working dilutions for extended periods.

Safety and Handling

Based on the GHS information for this compound and related structures, 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole should be handled with caution.[13][16][17]

  • Hazard Class: Toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[13] It is also classified as a marine pollutant.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form or preparing stock solutions.

  • Disposal: Dispose of all waste containing the compound in accordance with institutional and local regulations for hazardous chemical waste.

Postulated Mechanism of Action: Dual Induction of Apoptosis and Nrf2-Mediated Antioxidant Response

The bifunctional nature of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole suggests a multi-pronged attack on cancer cells. We hypothesize that its primary mechanisms involve the induction of apoptosis, likely through both intrinsic and extrinsic pathways, and the activation of the Nrf2-ARE (Antioxidant Response Element) signaling pathway.

The isothiocyanate moiety is a potent electrophile that can react with cysteine residues on the Nrf2 inhibitor, Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent transcription of a battery of cytoprotective genes, including those involved in glutathione biosynthesis and antioxidant defense.[9][10] Concurrently, both the indole and isothiocyanate components can trigger apoptotic cascades by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax/Bcl-2 ratio), activating caspases, and inducing cell cycle arrest.[3][18][19]

Proposed_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Inhibits ROS ↑ ROS Compound->ROS Induces IKK IKK Compound->IKK Inhibits (potential) Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ROS->Keap1_Nrf2 Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1, HO-1, GCLC) ARE->Cytoprotective_Genes Activates Transcription

Caption: Proposed dual mechanism of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole.

Experimental Design: A Phased Approach

A logical, phased approach is recommended to systematically characterize the biological activity of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole.

Experimental_Workflow cluster_p1 cluster_p2 cluster_p3 cluster_p4 Phase1 Phase 1: Cytotoxicity Screening MTT MTT/CellTiter-Glo Assay Phase2 Phase 2: Apoptosis Characterization Phase3 Phase 3: Mechanism of Action (Nrf2) Phase2->Phase3 AnnexinV Annexin V/PI Staining Phase4 Phase 4: Pathway Validation Phase3->Phase4 ARE_Luc ARE-Luciferase Reporter Assay WesternBlot Western Blot Analysis (Nrf2, Keap1, Caspases, PARP, Bax/Bcl-2) IC50 Determine IC50 Values MTT->IC50 IC50->Phase2 Caspase Caspase-Glo 3/7, 8, 9 Assays CellCycle Cell Cycle Analysis (PI Staining) qPCR qPCR for Nrf2 Target Genes (NQO1, HO-1)

Caption: Phased experimental workflow for compound characterization.

Phase 1: Cytotoxicity and Antiproliferative Activity

Objective: To determine the concentration-dependent cytotoxic and antiproliferative effects of the compound on various cancer cell lines and to establish the half-maximal inhibitory concentration (IC₅₀).

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells.[18][20]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the corresponding compound dilution or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Expected Outcome & Interpretation:

A dose- and time-dependent decrease in cell viability is expected. The IC₅₀ values will quantify the compound's potency. A selective effect on cancer cells compared to non-cancerous cell lines (e.g., fibroblasts) would be a favorable outcome.

Hypothetical Data Summary:

Cell LineIC₅₀ at 48h (µM)
HeLa (Cervical Cancer)5.2
MDA-MB-231 (Breast Cancer)8.7
A549 (Lung Cancer)6.5
MRC-5 (Normal Lung Fibroblast)> 50
Phase 2: Characterization of Cell Death

Objective: To determine if the observed cytotoxicity is due to apoptosis and to investigate its effect on cell cycle progression.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates. Treat with the compound at concentrations around the determined IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Protocol: Cell Cycle Analysis

  • Cell Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Expected Outcome & Interpretation:

An increase in the Annexin V-positive population would confirm apoptosis as a mode of cell death. Cell cycle analysis may reveal an arrest at a specific phase (e.g., G2/M), indicating interference with cell division machinery.

Phase 3: Elucidation of Nrf2 Pathway Activation

Objective: To directly measure the compound's ability to activate the Nrf2-ARE signaling pathway.

Protocol: ARE-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of Nrf2.[21][22][23]

  • Transfection: Co-transfect cells (e.g., HepG2) with a plasmid containing a luciferase reporter gene under the control of an ARE promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the compound for 6-24 hours. Include a known Nrf2 activator like sulforaphane as a positive control.

  • Cell Lysis: Lyse the cells using the appropriate buffer from a dual-luciferase assay kit.

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activities in a luminometer according to the kit's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle control.

Expected Outcome & Interpretation:

A dose-dependent increase in luciferase activity will provide direct evidence that the compound activates Nrf2-mediated transcription.

Phase 4: Protein-Level Pathway Validation

Objective: To validate the findings from previous phases by examining changes in the expression and activation of key proteins involved in apoptosis and the Nrf2 pathway.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the compound at the IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and determine protein concentration using a BCA assay. For Nrf2 analysis, nuclear and cytoplasmic fractions should be prepared.[24]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins. Recommended targets include:

    • Nrf2 Pathway: Nrf2, Keap1, HO-1, NQO1.[25]

    • Apoptosis Pathway: Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP, Bax, Bcl-2.[26]

    • Loading Control: β-actin or GAPDH.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.

  • Densitometry: Quantify band intensities and normalize to the loading control.

Expected Outcome & Interpretation:

  • An increase in nuclear Nrf2 and its downstream targets (HO-1, NQO1) would confirm Nrf2 pathway activation.

  • An increase in the levels of cleaved caspases, cleaved PARP, and the Bax/Bcl-2 ratio would provide strong evidence for the induction of apoptosis via the intrinsic pathway.

Conclusion and Future Directions

This guide outlines a foundational suite of experiments to characterize the anticancer properties of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole. The data generated will provide critical insights into its potency, mode of action, and therapeutic potential. Positive and selective activity in these in vitro models would warrant further investigation, including more complex 3D cell culture models, in vivo efficacy studies in animal models of cancer, and detailed pharmacokinetic and toxicological profiling. The unique combination of the indole and isothiocyanate moieties makes this compound a promising lead for the development of a new generation of anticancer agents.

References

  • Allyl isothiocyanate ameliorates metabolic dysfunction-associated steatotic liver disease via vitamin D receptors in hepatocytes. (n.d.). Baishideng Publishing Group. Retrieved January 26, 2026, from [Link]

  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. (n.d.). Preprints.org. Retrieved January 26, 2026, from [Link]

  • Kołodziejski, D., et al. (2019). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current Pharmaceutical Design, 25(15), 1717-1728.
  • Western blot analysis for Nrf2, heme oxygenase-1, and cleaved caspase-3. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2022). Molecules. Retrieved January 26, 2026, from [Link]

  • Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy. (2019). AJP Renal Physiology. Retrieved January 26, 2026, from [Link]

  • Fares, F. A. (1998). Dietary indole derivatives induce apoptosis in human breast cancer cells. Advances in Experimental Medicine and Biology, 451, 153-157.
  • Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. (2021). Journal of Cancer Prevention. Retrieved January 26, 2026, from [Link]

  • Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. (2024). Pharmaceuticals. Retrieved January 26, 2026, from [Link]

  • Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2021). Foods. Retrieved January 26, 2026, from [Link]

  • Cell viability of astrocytes treated with isothiocyanate compounds. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • A Beginner's Guide to Luciferase Assays. (n.d.). BioAgilytix. Retrieved January 26, 2026, from [Link]

  • Reported indole derivatives with apoptotic activity. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Nrf2/ARE pathway attenuates oxidative and apoptotic response in human osteoarthritis chondrocytes by activating ERK1/2/ELK1-P70S6K-P90RSK signaling axis. (2015). Arthritis Research & Therapy. Retrieved January 26, 2026, from [Link]

  • Nitric oxide activation of Keap1/Nrf2 signaling in human colon carcinoma cells. (2007). PNAS. Retrieved January 26, 2026, from [Link]

  • Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Effect of Isothiocyanates on Nuclear Accumulation of NF-κB, Nrf2, and Thioredoxin in Caco-2 Cells. (2015). Journal of Agricultural and Food Chemistry. Retrieved January 26, 2026, from [Link]

  • Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: Computer-Aided Drug Design, Chemical Synthesis, and Pharmacological Evaluation. (2017). JSciMed Central. Retrieved January 26, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules. Retrieved January 26, 2026, from [Link]

  • Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin. (2012). Chemical Research in Toxicology. Retrieved January 26, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole. This document is designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the yield and purity of this important synthetic building block. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The synthesis is best understood as a two-stage process, and challenges in either stage will critically impact the final yield.

  • Stage 1: Synthesis of the Precursor Amine , 2-(2-methyl-1H-indol-1-yl)ethan-1-amine.

  • Stage 2: Conversion of the Amine to the Target Isothiocyanate .

This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Overall Synthetic Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Isothiocyanate Formation A 2-Methylindole B N-Alkylation (e.g., with 2-bromoethylamine hydrobromide) A->B C Precursor Amine: 2-(2-methyl-1H-indol-1-yl)ethan-1-amine B->C D Thiocarbonylation (Conversion to Isothiocyanate) C->D Purified Amine E Final Product: 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole D->E G cluster_0 Mechanism via Dithiocarbamate A R-NH₂ + CS₂ + Base B Dithiocarbamate Salt [R-NH-C(=S)-S]⁻ A->B C Desulfurizing Agent (e.g., I₂, H₂O₂, TsCl) B->C D R-N=C=S C->D G A Low Overall Yield B Analyze Precursor Amine Purity (Stage 1) A->B C Analyze Isothiocyanate Reaction (Stage 2) A->C D Amine Impure or Low Yield B->D No E Amine Pure B->E Yes G Multiple Spots on TLC after Stage 2 C->G H Low Conversion in Stage 2 C->H J Product Degradation C->J F Optimize N-Alkylation: - Check Base/Solvent - Ensure Anhydrous Conditions - Refine Purification D->F E->C I Thiourea Byproduct Suspected G->I L Consider Alternative Reagent (see table) Check Reagent Purity & Stoichiometry Increase Reaction Time/Temp H->L K Use Slight Excess of Reagent Add Amine to Reagent Slowly Monitor until Amine is Gone I->K M Neutralize Silica Gel Use Mild Workup Consider Non-Chromatographic Purification J->M

Optimization

stability and degradation of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole in buffers

Technical Support Center: 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole A Guide to Stability, Degradation, and Experimental Best Practices Welcome to the technical support guide for 1-(2-Isothiocyanatoethyl)-2-methyl-1H-i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

A Guide to Stability, Degradation, and Experimental Best Practices

Welcome to the technical support guide for 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for working with this reactive compound. As Senior Application Scientists, we have synthesized data from authoritative sources and extensive field experience to help you navigate the challenges associated with the stability of isothiocyanates (ITCs) in aqueous experimental systems.

The core of this molecule's utility lies in the electrophilic isothiocyanate (-N=C=S) group, which can form covalent bonds with nucleophilic residues (such as thiols on cysteine) in target proteins.[1] However, this same reactivity makes the compound susceptible to degradation in common laboratory buffers, leading to loss of activity and experimental variability. This guide explains the mechanisms of degradation and provides robust protocols to ensure the integrity of your experiments.

Part 1: Core Principles of Stability and Degradation

Understanding the chemical causality behind the instability of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole is crucial for designing successful experiments. The degradation is primarily driven by two pathways: hydrolysis and reaction with buffer components.

  • Hydrolysis in Aqueous Media : The isothiocyanate functional group is a weak electrophile susceptible to nucleophilic attack by water.[2] This reaction proceeds through an unstable thiocarbamic acid intermediate, which rapidly decomposes to the corresponding primary amine (in this case, 1-(2-aminoethyl)-2-methyl-1H-indole) and carbonyl sulfide.[3] This process is often accelerated in acidic conditions.[3]

  • Reaction with Nucleophilic Buffers : Many common biological buffers contain nucleophilic functional groups, particularly primary amines (e.g., Tris, glycine). These amines can react directly with the isothiocyanate group to form a stable thiourea adduct, effectively consuming the active compound and rendering it unable to bind to its intended target.[4]

  • Instability of the Indole Moiety : Isothiocyanates featuring an indole ring are known to be particularly unstable, even at neutral pH, where they can undergo conversion to various other products.[5] This inherent instability adds another layer of complexity to handling this specific molecule.

Below is a diagram illustrating the primary degradation pathways in common experimental settings.

cluster_0 Degradation of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole ITC 1-(2-Isothiocyanatoethyl)- 2-methyl-1H-indole (Active Compound) Buffer_Adduct Thiourea Adduct (Inactive) ITC->Buffer_Adduct Intermediate Thiocarbamic Acid (Unstable Intermediate) ITC->Intermediate Hydrolysis_Product 1-(2-aminoethyl)-2-methyl-1H-indole (Inactive Amine) Water H₂O (from buffer) Water->ITC Hydrolysis (pH dependent) Buffer_Amine R-NH₂ (e.g., TRIS Buffer) Buffer_Amine->ITC Nucleophilic Attack Intermediate->Hydrolysis_Product Decomposition

Caption: Primary degradation pathways for 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole in aqueous buffers.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the handling and use of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole.

Q1: I am seeing inconsistent results or a complete loss of activity in my cell-based assay. What is the likely cause?

A: This is the most frequently reported issue and is almost always linked to the degradation of the compound in your aqueous assay medium. Isothiocyanates are notoriously unstable in aqueous solutions, and this effect is magnified in complex cell culture media.[6][7] The decline in active compound concentration can occur rapidly, sometimes within minutes to hours, depending on the temperature and media composition.

  • Causality : The compound is likely being hydrolyzed by water or is reacting with amine-containing components in your media (e.g., amino acids, vitamins, or pH indicators).

  • Solution : Always prepare the working solution of the compound in the assay medium immediately before adding it to your cells. Never prepare a large batch of medium containing the compound for use over several hours or days. See the protocol in Part 4 for the recommended procedure.

Q2: Which buffers are safe to use with this compound? Can I use TRIS or PBS?

A: Buffer selection is critical. You must avoid buffers containing primary or secondary amines.

  • TRIS (Tris(hydroxymethyl)aminomethane) : DO NOT USE. The primary amine in TRIS is a potent nucleophile that will rapidly react with the isothiocyanate to form an inert thiourea, completely inactivating your compound.[4]

  • PBS (Phosphate-Buffered Saline) : While PBS does not contain amines, studies have shown that isothiocyanates degrade more rapidly in buffers like PBS compared to deionized water.[6] This is likely due to the catalytic effects of buffer salts. It can be used if absolutely necessary, but be aware of the potential for significant degradation over the course of your experiment.

  • Recommended Buffers : For in vitro assays, prioritize non-nucleophilic buffers that are effective at your desired pH. Good options include:

    • MES (2-(N-morpholino)ethanesulfonic acid)

    • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) - While HEPES contains a tertiary amine, it is generally considered a safe choice for isothiocyanate work due to its low nucleophilicity.

    • MOPS (3-(N-morpholino)propanesulfonic acid)

Buffer ComponentRecommendationRationale
TRIS, Glycine Avoid Contains primary amines that react directly with the isothiocyanate.[4]
PBS, Citrate-Phosphate Use with Caution Accelerates hydrolysis compared to pure water.[6] Only for short-duration experiments.
HEPES, MES, MOPS Recommended Non-nucleophilic and provide good buffering capacity.

Q3: How should I prepare and store my stock solution?

A: Proper stock solution management is the first step to reproducible results.

  • Solvent : Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in an anhydrous aprotic solvent . The best choices are Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Storage : Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -80°C . Avoid repeated freeze-thaw cycles, as this can introduce moisture and lead to degradation even in DMSO. When thawing an aliquot, allow it to come to room temperature completely before opening the cap to prevent condensation of atmospheric moisture into the solution.

Q4: What is the half-life of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole in buffer?

A: The exact half-life is highly dependent on multiple factors, including pH, temperature, and the specific buffer composition.[8] For many isothiocyanates, the half-life in aqueous media at 37°C can be in the range of hours or even minutes.[9] Given that indole-containing ITCs are particularly unstable, you should assume the half-life is short and plan your experiments accordingly.[5] We strongly recommend performing a preliminary stability study in your specific experimental buffer using an analytical method like HPLC if precise timing is critical for your assay.

Part 3: Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Biological Activity 1. Compound degradation in aqueous buffer/media. 2. Use of an incompatible buffer (e.g., TRIS). 3. Improperly stored stock solution (degraded).1. Prepare working solutions immediately before use. Minimize incubation time in aqueous solutions. 2. Switch to a recommended non-nucleophilic buffer like HEPES or MES. 3. Prepare a fresh stock solution from solid material in anhydrous DMSO and store at -80°C.
High Variability Between Replicates 1. Inconsistent timing between preparing the working solution and starting the assay. 2. Degradation occurring over the duration of a long experiment.1. Standardize your workflow precisely. Use the experimental workflow diagram in Part 4 . 2. If possible, design the experiment to have a shorter duration. Consider reapplying the compound if the experiment lasts many hours.
Unexpected Peaks in HPLC or LC-MS Analysis 1. Formation of the amine hydrolysis product. 2. Formation of a buffer adduct (e.g., thiourea).1. This confirms degradation via hydrolysis. The primary product will have a mass corresponding to the parent compound minus the "CS" group and plus two hydrogens (amine formation). 2. If using a buffer like TRIS, you will see a new peak with a mass corresponding to your compound + the mass of the TRIS molecule. This confirms a reaction with the buffer.

Part 4: Experimental Protocols & Workflows

Protocol 4.1: Recommended Workflow for Preparation and Use

This protocol is designed to minimize degradation and ensure maximum delivery of the active compound to your experimental system.

start Start step1 1. Thaw single-use aliquot of -80°C stock (in anhydrous DMSO) to room temperature BEFORE opening. start->step1 step2 2. Prepare a fresh intermediate dilution in anhydrous DMSO if needed. step1->step2 step3 3. Add a small volume of the DMSO stock directly to the pre-warmed experimental buffer/medium. step2->step3 step4 4. Vortex/mix immediately to ensure dissolution and avoid precipitation. step3->step4 step5 5. Use this final working solution IMMEDIATELY. (Do not store) step4->step5 end End step5->end

Caption: Recommended workflow for preparing ITC working solutions.

Protocol 4.2: Monitoring Stability by Reverse-Phase HPLC (General Method)

This protocol provides a framework for empirically determining the stability of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole in your buffer of choice.

  • System Preparation :

    • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A : Water with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Mobile Phase B : Acetonitrile with 0.1% of the same acid.

    • Detector : UV detector set to a wavelength appropriate for the indole chromophore (e.g., ~280 nm).

    • Method : Develop a gradient method that allows for the separation of the parent ITC from its more polar degradation products (e.g., a 5-95% B gradient over 15-20 minutes).

  • Sample Preparation and Analysis :

    • Prepare a ~100 µM solution of the compound in your chosen experimental buffer and maintain it at the experimental temperature (e.g., 37°C).

    • Immediately inject a sample to get the T=0 timepoint (t₀). This serves as your 100% reference peak area.

    • Inject subsequent samples at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, etc.).

    • For each timepoint, quench the degradation by mixing the sample with an equal volume of cold acetonitrile before injection.

  • Data Analysis :

    • Integrate the peak area of the parent compound at each timepoint.

    • Plot the percentage of the remaining parent compound (Peak Area at tₓ / Peak Area at t₀ * 100) against time.

    • From this plot, you can determine the half-life (t₁/₂) of the compound under your specific conditions. The appearance of new, more polar peaks (shorter retention time) will correspond to degradation products.[10]

References

  • Karanikolopoulou, S., Revelou, P.-K., Xagoraris, M., & Constantinou-Kokotou, V. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(3), 155-177. [Link]

  • Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]

  • Hanschen, F. S., et al. (2014). Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. [Link]

  • Wikipedia. (n.d.). Isothiocyanate. [Link]

  • Li, G., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 56-63. [Link]

  • Castro, A., et al. (1998). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (4), 741-746. [Link]

  • Schreiner, M., et al. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PLOS ONE, 10(7), e0131772. [Link]

  • Minich, A., et al. (2020). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. International Journal of Molecular Sciences, 21(21), 8047. [Link]

  • Zhang, Y. (2015). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 20(7), 12581-12604. [Link]

  • Wang, G., et al. (2018). Stability of Allyl Isothiocyanate in an Aqueous Solution. Journal of Chemistry. [Link]

  • Yang, Z., et al. (2016). Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method. Food Chemistry, 205, 159-166. [Link]

  • Wu, X., et al. (2013). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 36(15), 2530-2536. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Isothiocyanate Labeling Efficiency

Welcome to the technical support center for isothiocyanate-based bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isothiocyanate-based bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing your labeling experiments. Here, we move beyond standard protocols to explore the causality behind experimental choices, ensuring you can achieve robust and reproducible results.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during isothiocyanate labeling in a question-and-answer format. Each solution is grounded in the chemical principles of the reaction.

Issue 1: Low Labeling Efficiency or No Labeling

"I followed the standard protocol, but my protein shows little to no fluorescence. What went wrong?"

This is one of the most common challenges. The root cause often lies in the reaction conditions or the integrity of the reagents.

Probable Causes & Solutions:

  • Incorrect pH of Conjugation Buffer: The reaction of the isothiocyanate group (-N=C=S) with primary amines (e.g., the ε-amino group of lysine residues and the N-terminal α-amino group) is highly pH-dependent. The amine group must be in its unprotonated, nucleophilic state to react.

    • Explanation: At acidic or neutral pH, primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the electrophilic isothiocyanate. Alkaline conditions (pH 8.5-9.5) are required to deprotonate these amines, initiating the conjugation.[][2]

    • Solution: Ensure your conjugation buffer has a pH between 8.5 and 9.5. Carbonate-bicarbonate buffer (0.1 M, pH 9.0) or borate buffer (50 mM, pH 8.5) are excellent choices.[3][4] Verify the pH of your buffer immediately before starting the reaction.

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your protein for the isothiocyanate dye, drastically reducing labeling efficiency.[5]

    • Explanation: The primary amine in Tris will react with the isothiocyanate, consuming the dye before it can label your protein of interest.

    • Solution: Perform a buffer exchange for your protein into an amine-free buffer (e.g., carbonate, borate, or phosphate-buffered saline (PBS) adjusted to the correct pH) prior to labeling.[4][6] Desalting columns or dialysis are effective methods.[6][7]

  • Hydrolyzed or Inactive Isothiocyanate Reagent: Isothiocyanates, particularly fluorescein isothiocyanate (FITC), are susceptible to hydrolysis in aqueous solutions and can degrade over time, especially when exposed to light and moisture.[3][8]

    • Explanation: The isothiocyanate group can react with water, becoming non-reactive towards amines. Using old or improperly stored FITC will lead to poor results.

    • Solution: Always use fresh, high-quality FITC.[6] Dissolve the FITC powder in a dry, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3][8] Store the stock solution desiccated and protected from light at -20°C. Do not store FITC in aqueous solutions.[8]

  • Insufficient Protein Concentration: The labeling reaction is concentration-dependent. Low protein concentrations can lead to inefficient labeling.

    • Explanation: A higher concentration of both protein and dye molecules increases the probability of successful collisions and subsequent reaction.

    • Solution: Concentrate your protein solution to at least 2 mg/mL before starting the labeling reaction.[3][6]

Issue 2: Protein Precipitation During or After Labeling

"My protein precipitated out of solution during the conjugation reaction. How can I prevent this?"

Protein precipitation indicates that the protein's stability has been compromised, which can be caused by the labeling conditions or the modification itself.

Probable Causes & Solutions:

  • High Degree of Labeling (DOL): Attaching too many hydrophobic dye molecules to a protein can alter its surface charge and increase its hydrophobicity, leading to aggregation and precipitation.

    • Explanation: Each conjugated dye molecule can mask charged amino acid residues and introduce a bulky, often hydrophobic, group. This disruption of the protein's native hydration shell can expose hydrophobic patches, causing proteins to aggregate.

    • Solution: Optimize the molar ratio of isothiocyanate to protein. Start with a lower ratio (e.g., 5-10 moles of dye per mole of protein) and titrate upwards. A lower pH (around 8.0-8.5) can also help reduce the reaction rate and limit the degree of labeling.

  • Organic Solvent Concentration: While DMSO or DMF are necessary to dissolve the isothiocyanate, adding too much organic solvent to the aqueous protein solution can denature the protein.

    • Explanation: High concentrations of organic solvents can disrupt the tertiary structure of proteins, leading to unfolding and precipitation.

    • Solution: Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v). Add the dissolved dye solution to the protein solution slowly and with gentle stirring to ensure rapid mixing and avoid localized high concentrations of solvent.[6]

  • Inherent Protein Instability: Some proteins are inherently unstable at the alkaline pH required for efficient labeling.

    • Solution: If your protein is known to be unstable at high pH, you may need to compromise by performing the reaction at a lower pH (e.g., 7.5-8.0). This will slow the reaction rate, so a longer incubation time or a higher dye-to-protein ratio may be necessary to achieve the desired labeling.[6] Alternatively, consider using N-hydroxysuccinimide (NHS) ester-based dyes, which react efficiently at a slightly lower pH range (7.2-8.5).[9][10]

Issue 3: Inconsistent Labeling Results (Batch-to-Batch Variability)

"I'm getting different degrees of labeling every time I run the experiment. How can I improve reproducibility?"

Inconsistency often stems from small, uncontrolled variations in the experimental setup.

Probable Causes & Solutions:

  • Inaccurate Reagent Concentrations: Errors in determining the protein concentration or in weighing/dissolving the isothiocyanate dye will directly impact the molar ratio and, consequently, the labeling outcome.

    • Solution: Use a reliable method (e.g., A280 measurement with the correct extinction coefficient or a BCA assay) to determine the protein concentration just before labeling. Prepare the dye stock solution fresh for each experiment or, if using a frozen stock, ensure it is fully thawed and mixed before use.

  • Fluctuations in Reaction Time and Temperature: The labeling reaction is time and temperature-dependent.

    • Explanation: Higher temperatures and longer reaction times will generally lead to a higher degree of labeling. Inconsistent conditions will lead to variable results. While elevated temperatures can increase reaction rates, they can also promote dye hydrolysis and potentially denature the protein.[8]

    • Solution: Standardize the reaction time and temperature. Performing the reaction at 4°C for a longer period (e.g., 8 hours to overnight) often yields more consistent results and better preserves protein function compared to shorter reactions at room temperature.[6]

  • Inefficient Removal of Unreacted Dye: Residual free dye will interfere with the accurate determination of the degree of labeling and can cause high background fluorescence in downstream applications.

    • Solution: Use a robust method to separate the labeled protein from the unreacted dye. Size-exclusion chromatography (e.g., a PD-10 desalting column) is highly effective and allows for visual confirmation as the colored band of labeled protein separates from the free dye.[6] Dialysis is also a thorough, albeit slower, method.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for isothiocyanate labeling?

The optimal pH is typically between 8.5 and 9.5.[] This alkaline environment ensures that the target primary amine groups on the protein are deprotonated and nucleophilic, allowing them to efficiently attack the isothiocyanate group to form a stable thiourea bond.[8][11]

Q2: Can I use Tris buffer for my labeling reaction?

No. Tris buffer contains primary amines and will react with the isothiocyanate, severely inhibiting the labeling of your target protein.[5] Always use an amine-free buffer like carbonate, borate, or phosphate.[4]

Q3: How do I calculate the Degree of Labeling (DOL)?

The DOL (also known as the F/P ratio) is the average number of dye molecules conjugated to each protein molecule. It can be calculated using spectrophotometry.

  • Purify the Conjugate: First, remove all unbound dye from the labeled protein.[8]

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at two wavelengths:

    • A280: The absorbance maximum of the protein.

    • Amax: The absorbance maximum of the specific dye (e.g., ~495 nm for FITC).[12]

  • Calculate Concentrations:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      • CF is the correction factor for the dye's absorbance at 280 nm (e.g., ~0.35 for FITC).

      • ε_protein is the molar extinction coefficient of your protein at 280 nm.

    • Dye Concentration (M) = Amax / ε_dye

      • ε_dye is the molar extinction coefficient of the dye at its Amax (e.g., ~73,000 M⁻¹cm⁻¹ for FITC).[8]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Q4: How should I store my isothiocyanate-labeled conjugate?

Store the purified conjugate protected from light at 4°C for short-term storage. For long-term stability, add a cryoprotectant like glycerol (to a final concentration of 50%) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] The stability of the thiourea bond is generally good at neutral to slightly acidic pH.[5]

Q5: My protein's function is lost after labeling. What can I do?

Loss of function can occur if the dye attaches to amino acid residues within the protein's active site or binding interface.

  • Reduce the DOL: A lower degree of labeling reduces the statistical probability of modifying a critical residue. Try decreasing the dye-to-protein molar ratio during the reaction.

  • Change the pH: Lowering the pH to ~7.5 can preferentially target the N-terminal amine, which has a lower pKa than the ε-amino groups of lysine residues.[6] This may spare critical lysine residues elsewhere in the protein.

  • Protect the Active Site: If the active site is known, you can perform the labeling reaction in the presence of a high concentration of a reversible ligand or substrate. The bound ligand will sterically hinder the isothiocyanate from reacting with nearby amines, "protecting" the active site. The ligand is then removed during the purification step.

Section 3: Key Methodologies & Visual Guides

Standard Isothiocyanate Labeling Protocol

This protocol provides a robust starting point for labeling proteins with FITC.

  • Protein Preparation:

    • Prepare the protein solution in an amine-free buffer (e.g., 0.1 M sodium carbonate, pH 9.0).

    • Ensure the protein concentration is at least 2 mg/mL.[3][6]

  • FITC Solution Preparation:

    • In a darkened room, dissolve FITC powder in anhydrous DMSO to a concentration of 1 mg/mL.[6] This solution should be prepared fresh.

  • Conjugation Reaction:

    • While gently stirring the protein solution, slowly add the desired volume of the FITC solution. A common starting point is a 10- to 20-fold molar excess of FITC to protein.[4]

    • Incubate the reaction in the dark for at least 8 hours at 4°C or for 1-2 hours at room temperature.[][6]

  • Reaction Quenching (Optional but Recommended):

    • To stop the reaction and remove any remaining reactive isothiocyanates, add a primary amine like hydroxylamine or ammonium chloride to a final concentration of 50 mM and incubate for an additional 1-2 hours.[6]

  • Purification:

    • Separate the labeled protein from unreacted FITC and quenching reagents using a desalting column (e.g., PD-10) equilibrated with your desired storage buffer (e.g., PBS).[6]

Visual Workflow and Chemistry

Isothiocyanate_Labeling_Workflow cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification & Analysis Prot_Prep Protein Buffer Exchange (Amine-Free Buffer, pH 8.5-9.5) Mix Slowly Mix FITC into Protein Solution Prot_Prep->Mix Dye_Prep Prepare Fresh FITC (1 mg/mL in anhy. DMSO) Dye_Prep->Mix Incubate Incubate in Dark (4°C, 8h or RT, 2h) Mix->Incubate Quench Quench Reaction (e.g., 50 mM NH4Cl) Incubate->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Analyze Analyze (Spectrophotometry for DOL) Purify->Analyze

Caption: A typical experimental workflow for protein labeling with isothiocyanates.

Reaction_Mechanism Protein Protein-NH₂ (Deprotonated Amine) Product Protein-NH-C(S)-NH-FITC (Stable Thiourea Bond) Protein->Product + FITC FITC-N=C=S (Isothiocyanate) FITC->Product pH 8.5-9.5

Caption: The chemical reaction between a protein's primary amine and an isothiocyanate.

Troubleshooting Logic Diagram

Troubleshooting_Flowchart start Low/No Labeling? check_pH Buffer pH 8.5-9.5? start->check_pH check_buffer Buffer Amine-Free? check_pH->check_buffer Yes fix_pH Adjust/Remake Buffer check_pH->fix_pH No check_dye FITC Fresh? check_buffer->check_dye Yes fix_buffer Buffer Exchange (e.g., Dialysis) check_buffer->fix_buffer No check_conc Protein Conc. >2 mg/mL? check_dye->check_conc Yes fix_dye Use Fresh FITC in Anhydrous DMSO check_dye->fix_dye No result_ok Labeling Should Improve check_conc->result_ok Yes fix_conc Concentrate Protein check_conc->fix_conc No fix_pH->check_pH fix_buffer->check_buffer fix_dye->check_dye fix_conc->check_conc

Caption: A logical guide for troubleshooting low labeling efficiency.

Quantitative Data Summary
ParameterRecommended ConditionRationale
pH 8.5 - 9.5Deprotonates primary amines for nucleophilic attack.[][2]
Buffer Type Carbonate, Borate, PBSMust be free of primary amines to avoid competition.[4][5]
Protein Conc. ≥ 2 mg/mLIncreases reaction efficiency.[3][6]
Dye Solvent Anhydrous DMSO or DMFPrevents hydrolysis of the isothiocyanate.[3][8]
Temperature 4°C or Room Temp.4°C for longer incubations improves stability and consistency.[6]
Purification Size-Exclusion/DesaltingEfficiently removes unreacted dye for accurate analysis.[6]
References
  • The best protocol for FITC labeling of proteins - ResearchGate. (2013, April 29). Retrieved from [Link]

  • An efficient method for FITC labelling of proteins using tandem affinity purification - NIH. Retrieved from [Link]

  • Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC - NIH. Retrieved from [Link]

  • FITC Labeling and Conjugation - TdB Labs. Retrieved from [Link]

  • FITC Labeling Service - Antibody Conjugation - BiologicsCorp. Retrieved from [Link]

  • Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread - MDPI. (2021, June 5). Retrieved from [Link]

  • Labeling Antibodies Using N-Hydroxysuccinimide (NHS)-Fluorescein - PubMed. (2019, March 1). Retrieved from [Link]

  • Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.) - PubMed. (2022, June 10). Retrieved from [Link]

  • Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide to Indole Chemistry

Welcome to the Technical Support Center for Indole Chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with this vital heterocyclic scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indole Chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with this vital heterocyclic scaffold. My aim is to provide you with not just procedural steps, but a deeper understanding of the causality behind experimental outcomes in indole synthesis, purification, and characterization. Every protocol and troubleshooting step is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

I. Troubleshooting Indole Synthesis: Common Pitfalls and Solutions

The synthesis of the indole core is foundational, yet fraught with potential challenges. This section addresses common failures in some of the most frequently employed named reactions for indole synthesis.

A. The Fischer Indole Synthesis

This venerable reaction remains a workhorse for indole synthesis, but its success is highly sensitive to substrate electronics and reaction conditions.[1]

Question: My Fischer indole synthesis is failing or giving very low yields. What are the likely causes and how can I fix it?

Answer:

Failure in the Fischer indole synthesis often stems from issues in the key[2][2]-sigmatropic rearrangement step. The electronic nature of your substituents plays a pivotal role.

  • Causality: Electron-donating groups on the carbonyl component of the starting hydrazone can over-stabilize a key intermediate, leading to a competing N-N bond cleavage pathway instead of the desired cyclization.[1][3] This is a particularly notorious problem when attempting to synthesize 3-aminoindoles.[2][3] Conversely, strong electron-withdrawing groups on the arylhydrazine can hinder the reaction.

  • Troubleshooting Protocol:

    • Re-evaluate Your Substrates:

      • If you have a strongly electron-donating group on your ketone or aldehyde, consider if a different synthetic route might be more appropriate.

      • For arylhydrazines with potent electron-withdrawing groups, you may need to employ harsher conditions (stronger acid, higher temperature) to drive the reaction forward.

    • Optimize the Acid Catalyst: The choice and concentration of the acid are critical and often require empirical optimization.[3]

      • Actionable Steps: Screen a panel of both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃). For some substrates, a milder acid like acetic acid may be sufficient and can help prevent side reactions. Polyphosphoric acid (PPA) is often a very effective catalyst for the cyclization step.[3]

    • Temperature and Reaction Time Tuning: This reaction is highly sensitive to temperature.[3]

      • Actionable Steps: Carefully monitor and optimize the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also promote the formation of byproducts. In some cases, lowering the temperature and extending the reaction time may be necessary.

    • Purity of Starting Materials: Impurities in your arylhydrazine or carbonyl compound can lead to a host of unwanted side reactions.[3]

      • Actionable Steps: Ensure your arylhydrazine is freshly purified, for instance, by recrystallization. The hydrochloride salt of the arylhydrazine is often more stable for storage.[3]

  • Visualizing the Fischer Indole Synthesis Workflow:

    Fischer_Indole_Synthesis Start Start: Arylhydrazine + Carbonyl Hydrazone_Formation Hydrazone Formation (Acid Catalyst) Start->Hydrazone_Formation Ene_Hydrazine Tautomerization to Ene-hydrazine Hydrazone_Formation->Ene_Hydrazine Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Ene_Hydrazine->Sigmatropic_Rearrangement Cyclization Cyclization & Aromatization Sigmatropic_Rearrangement->Cyclization Side_Products Side Products (e.g., N-N Cleavage) Sigmatropic_Rearrangement->Side_Products Competing Pathway Indole Indole Product Cyclization->Indole

    Caption: A simplified workflow of the Fischer Indole Synthesis.

B. The Bischler-Möhlau Indole Synthesis

This method, which produces 2-aryl-indoles, is notorious for often requiring harsh conditions, which can lead to low yields and a mixture of products.[3]

Question: My Bischler-Möhlau synthesis is giving a low yield and multiple regioisomers. How can I improve this?

Answer:

This is a very common challenge with the Bischler-Möhlau synthesis. The high temperatures and strong acids traditionally used can be detrimental to many substrates.

  • Causality: The classical conditions often lead to a complex reaction mixture due to rearrangements and side reactions. The regiochemical outcome can be unpredictable and is highly dependent on the specific substrates used.[3]

  • Troubleshooting Protocol:

    • Milder Reaction Conditions: Recent advancements have focused on developing milder protocols.

      • Actionable Steps: Consider using lithium bromide as a catalyst, which has been shown to promote the reaction under less harsh conditions.[3] Microwave irradiation is another excellent option to explore, as it can significantly reduce reaction times and improve yields, sometimes even in the absence of a solvent.[4]

    • Substrate Selection: The electronic and steric properties of your α-bromo-acetophenone and aniline will heavily influence the outcome.

      • Actionable Steps: If you are observing a mixture of regioisomers, it may be necessary to try a different aniline with a substitution pattern that favors the desired cyclization pathway.

  • Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis [4]

    StepProcedure
    1In a microwave-safe vessel, mix the substituted aniline (2 equivalents) and the substituted phenacyl bromide (1 equivalent).
    2Stir the mixture at room temperature for 3 hours.
    3Add 3 drops of dimethylformamide (DMF).
    4Irradiate the mixture in a microwave reactor at 600 W for 1 minute.
    5After cooling, purify the crude product by column chromatography.
C. The Madelung Indole Synthesis

The intramolecular cyclization of an N-phenylamide at high temperatures with a strong base is a powerful method, but the harsh conditions can be a significant drawback.[3]

Question: The high temperatures required for my Madelung synthesis are causing my starting material to decompose. What are my options?

Answer:

Decomposition of starting materials is a frequent issue with the classical Madelung synthesis. Fortunately, several modifications have been developed to address this.

  • Causality: The traditional use of strong bases like sodium or potassium alkoxides at temperatures of 200-400 °C can be too harsh for many functional groups.[3]

  • Troubleshooting Protocol:

    • Milder Base and Lower Temperature: The Madelung-Houlihan modification is a significant improvement.

      • Actionable Steps: Employ stronger, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF). These bases can effect the cyclization at much lower temperatures, often ranging from -20 °C to room temperature.[3]

    • Copper-Catalyzed Amidation/Condensation: A newer approach combines amidation and cyclization in a one-pot process under milder conditions.[5]

  • Comparison of Madelung Synthesis Conditions [3]

    MethodBaseSolventTemperature (°C)
    Classical MadelungSodium or Potassium AlkoxideHexane or THF200 - 400
    Madelung-Houlihann-BuLi or LDATHF-20 - 25

II. Purification of Indole Derivatives: A Practical Guide

The purification of indoles can be challenging due to their polarity and potential for degradation on silica gel.

Question: I'm having difficulty purifying my indole derivative by column chromatography. The compound is streaking and I'm getting poor separation.

Answer:

Streaking and poor separation are common issues when chromatographing nitrogen-containing heterocycles like indoles. This is often due to interactions with the acidic silanol groups on the silica gel.

  • Causality: The lone pair of electrons on the indole nitrogen can interact strongly with the acidic silica surface, leading to band broadening and tailing.

  • Troubleshooting Protocol:

    • Deactivate the Silica Gel:

      • Actionable Steps: Add a small amount of a basic modifier to your eluent. Triethylamine (typically 0.1-1%) is a common choice. For very polar compounds, a solution of ammonia in methanol can be effective.[6]

    • Optimize Your Solvent System:

      • Actionable Steps: If you are using a standard solvent system like ethyl acetate/hexanes and still having trouble, consider switching to a different system. Aprotic solvent systems like acetonitrile/dichloromethane can sometimes provide better separation.[6] For more polar indoles, systems like chloroform/methanol or ethyl acetate/isopropanol can be effective.[4]

    • Consider Reversed-Phase Chromatography:

      • Actionable Steps: If normal-phase chromatography is consistently failing, reversed-phase chromatography on C18-functionalized silica may be a viable alternative.

Question: My indole compound appears to be decomposing on the silica gel column. What can I do?

Answer:

Some indole derivatives are sensitive to the acidic nature of silica gel and can degrade during chromatography.

  • Causality: The acidic silanol groups can catalyze decomposition, particularly for electron-rich or sensitive indoles.

  • Troubleshooting Protocol:

    • Use Neutralized Silica Gel:

      • Actionable Steps: You can purchase commercially available deactivated silica gel or prepare it by washing standard silica gel with a dilute solution of a base like triethylamine in your chosen solvent system, followed by drying.

    • Minimize Contact Time:

      • Actionable Steps: Use flash chromatography with a higher flow rate to minimize the time your compound spends on the column.

    • Alternative Purification Methods:

      • Actionable Steps: If your compound is crystalline, recrystallization is an excellent method for achieving high purity and can be less harsh than chromatography.[3] A mixed solvent system of methanol and water has been found to be effective for the crystallization of crude indole.[3]

III. Stability and Storage of Indole Compounds

Indoles can be susceptible to degradation, particularly through oxidation and photodegradation.

Question: My indole compound has changed color upon storage. Has it decomposed, and how can I prevent this in the future?

Answer:

A change in color, often to a pink, red, or brown hue, is a common indicator of indole degradation. This is typically due to oxidation.

  • Causality: The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation, which can be initiated by air, light, or trace acid or metal impurities. The initial oxidation product is often 3-hydroxy-indolenine, which can then undergo further reactions to form colored oligomers.[7]

  • Troubleshooting and Prevention:

    • Storage Conditions:

      • Actionable Steps: Store your indole compounds in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Use amber vials to protect them from light.

    • Use of Antioxidants:

      • Actionable Steps: For long-term storage of solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid.[8] Ensure that the chosen antioxidant will not interfere with any downstream applications.

    • pH Considerations:

      • Actionable Steps: Indoles are generally more stable under neutral or slightly basic conditions. Avoid storage in acidic solutions, as this can promote polymerization and degradation.

  • Visualizing Indole Degradation Pathways:

    Indole_Degradation Indole Indole Oxidized_Intermediates Oxidized Intermediates (e.g., 3-hydroxy-indolenine) Indole->Oxidized_Intermediates Oxidation Colored_Oligomers Colored Oligomers (Degradation Products) Oxidized_Intermediates->Colored_Oligomers Further Reactions Light Light Light->Indole Air_O2 Air (O2) Air_O2->Indole Acid_Metal_Impurities Acid/Metal Impurities Acid_Metal_Impurities->Indole

    Caption: Major pathways for the degradation of indole.

IV. Characterization of Indole Derivatives: Troubleshooting NMR and MS

unambiguous characterization is crucial for confirming the structure of your synthesized indoles.

Question: The peaks in the ¹H NMR spectrum of my indole derivative are broad. What could be the cause?

Answer:

Broad peaks in the NMR spectrum of an indole derivative can arise from several factors.

  • Causality:

    • Chemical Exchange: The N-H proton of the indole can undergo chemical exchange with residual water or other protic impurities in the NMR solvent. This is a very common cause of broadening for the N-H signal and adjacent protons.

    • Poor Solubility: If your compound is not fully dissolved in the NMR solvent, you will observe broad peaks.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Intermediate Rate Processes: If your molecule is undergoing a conformational change or other dynamic process on the NMR timescale, this can lead to broadened signals.

  • Troubleshooting Protocol:

    • Address Chemical Exchange:

      • Actionable Steps: Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium and its signal will disappear, which can help simplify the spectrum and sharpen adjacent signals.

    • Improve Solubility:

      • Actionable Steps: Try gently warming the NMR tube to improve solubility. If that doesn't work, you may need to try a different deuterated solvent in which your compound is more soluble.

    • Remove Paramagnetic Impurities:

      • Actionable Steps: If you suspect metal contamination, you can try filtering your NMR solution through a small plug of Celite or silica gel.

Question: I am having trouble interpreting the mass spectrum of my indole compound. What are some common fragmentation patterns?

Answer:

The fragmentation of indoles in mass spectrometry is influenced by the ionization method and the substitution pattern.

  • Causality (Electron Ionization - EI):

    • The molecular ion (M⁺˙) is typically prominent.

    • A common fragmentation pathway involves the loss of HCN from the pyrrole ring, resulting in a peak at [M-27]⁺.

    • For N-substituted indoles, cleavage of the N-substituent can be a major fragmentation pathway.

    • For 3-substituted indoles, cleavage of the substituent at the 3-position is common.

  • Troubleshooting Tips:

    • Compare with Literature Data: If you are synthesizing a known compound, compare your mass spectrum to a reference spectrum from a database like the NIST Chemistry WebBook.

    • Consider the Ionization Method: Electrospray ionization (ESI) is a softer ionization technique and will often show a prominent protonated molecule [M+H]⁺ with less fragmentation than EI.

    • High-Resolution Mass Spectrometry (HRMS): If you are having trouble assigning fragments, obtaining a high-resolution mass spectrum will provide the exact mass, which can be used to determine the elemental composition of the ions.

V. The Strategic Use of Protecting Groups in Indole Chemistry

Protecting the indole nitrogen is often a necessary strategy to prevent unwanted side reactions or to direct reactivity to other positions on the indole ring.

Question: I need to protect the nitrogen of my indole for a subsequent reaction. Which protecting group should I choose?

Answer:

The choice of protecting group depends on the stability of your indole to the protection and deprotection conditions, as well as the conditions of the subsequent reaction steps.

  • Common Indole N-Protecting Groups and Their Characteristics:

Protecting GroupProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Boc (tert-butyloxycarbonyl)(Boc)₂O, DMAP, base (e.g., Et₃N)Strong acid (e.g., TFA, HCl)Easily introduced, stable to many nucleophilic and reductive conditions.Deprotection requires strong acid, which may not be compatible with sensitive functional groups.
Tosyl (p-toluenesulfonyl)TsCl, base (e.g., pyridine, NaOH)Strong reducing agents (e.g., Na/NH₃) or strong base (e.g., KOH, NaOH) at high temperatures.Very stable to a wide range of conditions, including strong acids and oxidizing agents.Deprotection conditions are often harsh.
SEM (2-(trimethylsilyl)ethoxymethyl)SEMCl, base (e.g., NaH)Fluoride sources (e.g., TBAF) or strong acid.Stable to a variety of conditions, deprotection is mild.Can be more expensive than other protecting groups.
  • Troubleshooting Protection/Deprotection:

    • Incomplete Protection: If your protection reaction is not going to completion, ensure your starting indole is dry and that you are using a sufficient excess of the protecting group reagent and base.

    • Incomplete Deprotection: If you are having trouble removing the protecting group, you may need to increase the reaction time, temperature, or the concentration of the deprotection reagent. Be mindful that harsher conditions may affect other functional groups in your molecule.

    • Side Reactions: If you are observing side reactions during protection or deprotection, you may need to screen different bases, solvents, or temperatures to find milder conditions.

  • Visualizing the Role of Protecting Groups:

    Protecting_Groups Indole Indole Protected_Indole N-Protected Indole Indole->Protected_Indole Protection Modified_Indole Modified Indole (Reaction at another site) Protected_Indole->Modified_Indole Reaction Final_Product Final Deprotected Indole Modified_Indole->Final_Product Deprotection

    Caption: The general strategy for using protecting groups in indole chemistry.

VI. References

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5793–5797. [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. PMC. [Link]

  • MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

  • Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. PMC. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2007). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2007(13), 133-141. [Link]

  • ResearchGate. (2021). A New Protecting-Group Strategy for Indoles. [Link]

  • YouTube. (2023). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]

  • The Journal of Organic Chemistry. (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2022). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1. [Link]

  • ResearchGate. (2023). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

  • Wikipedia. (2023). Madelung synthesis. [Link]

  • PMC. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. [Link]

  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved January 26, 2026, from [Link]

  • Bentham Science. (2024). Indole-Based [3+2] Annulations: Strategies for Complexity Construction - A Literature Review. [Link]

  • PubMed. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2. [Link]

  • Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. [Link]

  • ACS Publications. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. [Link]

  • Abe, M., Denneval, C., Nozawa-Kumada, K., & Kondo, Y. (2016). DEVELOPMENT OF MADELUNG-TYPE INDOLE SYNTHESIS USING COPPER-CATALYZED AMIDATION/CONDENSATION STRATEGY. HETEROCYCLES, 92(5), 900. [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole versus phenethyl isothiocyanate (PEITC) bioactivity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Chemical Landscape of Isothiocyanates Isothiocyanates (ITCs) are naturally occurring compounds renowned for their significant chemoprevent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Landscape of Isothiocyanates

Isothiocyanates (ITCs) are naturally occurring compounds renowned for their significant chemopreventive and therapeutic properties.[1][2] Derived from the enzymatic hydrolysis of glucosinolates found abundantly in cruciferous vegetables, these molecules are characterized by the reactive -N=C=S functional group.[1][3] This moiety allows ITCs to interact with a multitude of cellular targets, thereby modulating key signaling pathways involved in carcinogenesis, inflammation, and oxidative stress.[1] Among the vast family of ITCs, phenethyl isothiocyanate (PEITC) has been extensively studied for its potent anti-cancer effects.[4][5] This guide provides a comparative analysis of the well-documented bioactivity of PEITC against the potential bioactivity of a structurally distinct indole-based isothiocyanate, 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole.

Due to the limited direct experimental data on 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole, this guide will draw logical inferences from the bioactivity of a closely related analog, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), to provide a scientifically grounded comparison.[6] The structural differences and similarities between these molecules will be a central theme in understanding their potential bioactivities.

Structural Comparison: A Tale of Two Scaffolds

The fundamental difference between PEITC and 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole lies in their core aromatic structures. PEITC possesses a phenyl ring, while the latter features a 2-methyl-1H-indole scaffold. This distinction is critical as the indole nucleus is a privileged structure in medicinal chemistry, known to confer a wide range of biological activities.[7][8]

Phenethyl Isothiocyanate (PEITC): A well-characterized aromatic isothiocyanate.

1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole: An indole-containing isothiocyanate. The presence of the indole ring system, with its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions, suggests that its biological targets and potency may differ significantly from PEITC.

7-Methyl-indole ethyl isothiocyanate (7Me-IEITC): A close structural analog of the indole-based ITC of interest, providing valuable insights into its potential bioactivity.

Comparative Bioactivity: Anticancer Effects

Both PEITC and indole-based ITCs are anticipated to exhibit potent anticancer activities, albeit potentially through distinct or overlapping mechanisms.

Phenethyl Isothiocyanate (PEITC): A Multi-Targeted Anticancer Agent

PEITC has demonstrated remarkable anti-cancer effects across a spectrum of malignancies.[4][5] Its mechanisms of action are multifaceted and include:

  • Induction of Apoptosis: PEITC triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases, modulation of the Bcl-2 family of proteins, and disruption of the mitochondrial membrane potential.[9][10]

  • Cell Cycle Arrest: PEITC can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[10]

  • Inhibition of Carcinogen Activation: It is known to inhibit phase I enzymes involved in the metabolic activation of pro-carcinogens.[11]

  • Modulation of Signaling Pathways: PEITC influences several critical signaling pathways that are often dysregulated in cancer, including the MAPK and p53 pathways.[12]

1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole: Inferences from a Close Analog

While direct data is scarce, the bioactivity of 7Me-IEITC in endometrial cancer cells offers a compelling preview of the potential of indole-based ITCs.[6]

  • ROS-Mediated Apoptosis: 7Me-IEITC has been shown to induce apoptosis in endometrial cancer cells through the generation of reactive oxygen species (ROS).[6] This ROS production leads to mitochondrial transmembrane potential reduction and activation of the apoptotic cascade.[6]

  • Cell Cycle Arrest: Similar to PEITC, 7Me-IEITC can induce cell cycle arrest, specifically in the S-phase in KLE endometrial cancer cells.[6]

  • Modulation of Apoptotic and Survival Proteins: 7Me-IEITC treatment has been observed to activate pro-apoptotic proteins like Bad and suppress the anti-apoptotic protein Bcl2.[6]

The presence of the indole moiety in 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole may offer additional mechanisms of action, such as targeting indole-binding proteins or exhibiting enhanced cellular uptake in certain cancer types.

Data Summary: In Vitro Cytotoxicity

The following table summarizes the reported cytotoxic activities of PEITC and 7Me-IEITC in different cancer cell lines.

CompoundCancer Cell LineIC50 ValueReference
PEITCBladder Cancer (T24)Dose-dependent inhibition[13]
PEITCProstate Cancer (DU 145)Dose-dependent decrease in viability[10]
7Me-IEITCEndometrial Cancer (ECC-1)~10 µM[6]
7Me-IEITCEndometrial Cancer (KLE)~2.5 µM[6]

Mechanisms of Action: A Comparative Overview

The following diagrams illustrate the known and inferred signaling pathways modulated by PEITC and indole-based ITCs.

PEITC Signaling Pathways

PEITC_Pathway cluster_cell Cancer Cell PEITC PEITC MAPK MAPK Pathway PEITC->MAPK modulates p53 p53 Pathway PEITC->p53 activates Phase1Enzymes Phase I Enzymes PEITC->Phase1Enzymes inhibits Apoptosis Apoptosis MAPK->Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest CarcinogenActivation Carcinogen Activation Phase1Enzymes->CarcinogenActivation leads to

Caption: Signaling pathways modulated by PEITC leading to anticancer effects.

Inferred Indole-Based ITC Signaling Pathways

Indole_ITC_Pathway cluster_cell_indole Cancer Cell Indole_ITC 1-(2-Isothiocyanatoethyl) -2-methyl-1H-indole (Inferred from 7Me-IEITC) ROS ROS Production Indole_ITC->ROS induces CellCycleArrest_Indole Cell Cycle Arrest (S-Phase) Indole_ITC->CellCycleArrest_Indole Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis_Indole Apoptosis Mitochondria->Apoptosis_Indole Bad Bad activation Mitochondria->Bad Bcl2 Bcl2 suppression Mitochondria->Bcl2 Bad->Apoptosis_Indole Bcl2->Apoptosis_Indole

Caption: Inferred signaling pathways for indole-based ITCs based on 7Me-IEITC data.

Anti-inflammatory and Antioxidant Properties

Both classes of compounds are expected to possess significant anti-inflammatory and antioxidant activities, primarily through the modulation of the Nrf2 and NF-κB pathways.

  • PEITC: Has been shown to exert anti-inflammatory effects by attenuating the expression of pro-inflammatory mediators.[14] Its antioxidant activity is linked to the induction of phase II detoxifying enzymes.

  • Indole-based ITCs: While direct evidence for 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole is lacking, other indole derivatives and ITCs are known to be potent modulators of inflammatory and oxidative stress pathways.[1][15] The indole scaffold itself can contribute to antioxidant activity.[16]

Experimental Protocols for Bioactivity Assessment

The following are standardized protocols for evaluating the bioactivity of isothiocyanates.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the isothiocyanate compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of the isothiocyanate for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family, cell cycle regulators) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Isothiocyanate Bioactivity Assessment CellCulture Cancer Cell Culture Start->CellCulture Treatment Treatment with Isothiocyanates (PEITC or Indole-based ITC) CellCulture->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay WesternBlot Western Blot Analysis Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation CellViability->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Comparative Bioactivity DataAnalysis->Conclusion

Caption: A typical workflow for comparing the bioactivity of isothiocyanates.

Conclusion and Future Directions

Phenethyl isothiocyanate is a well-established anticancer agent with a broad spectrum of activity. While direct experimental evidence for 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole is currently unavailable, the promising cytotoxic effects of its close analog, 7Me-IEITC, strongly suggest that indole-based isothiocyanates represent a valuable class of compounds for further investigation in cancer drug discovery. The unique structural features of the indole moiety may confer novel mechanisms of action and potentially enhanced efficacy against specific cancer types.

Future research should focus on the synthesis and comprehensive biological evaluation of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole. Direct comparative studies with PEITC are crucial to elucidate the structure-activity relationships and to identify the full therapeutic potential of this promising indole-based isothiocyanate.

References

  • Gupta, P., Kim, B., Kim, S. H., & Srivastava, S. K. (2014). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1846(2), 405-424. [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Indole Analogs

Introduction: The Enduring Significance of the Indole Scaffold The indole ring system, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the fields of medicinal chemistry, pharmacology, and m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring system, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the fields of medicinal chemistry, pharmacology, and materials science.[1][2] Its privileged structure is embedded within a vast array of natural products, most notably the essential amino acid L-tryptophan, neurotransmitters like serotonin, and potent alkaloids.[2] The versatility of the indole scaffold allows for extensive synthetic modification, giving rise to a multitude of analogs with finely tuned biological activities and photophysical properties.[1][2][3] Consequently, the precise and comprehensive characterization of these analogs is paramount for understanding structure-activity relationships (SAR) and advancing drug discovery and development.

This guide provides an in-depth, comparative analysis of key spectroscopic techniques used to characterize indole analogs. We will move beyond mere data reporting to explore the underlying principles, explain the causal links between molecular structure and spectral output, and provide field-tested protocols. Our focus is on empowering researchers to not only acquire high-quality data but also to interpret it with confidence and insight.

The following sections will dissect four primary analytical techniques: UV-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). For each, we will compare a curated set of indole analogs to illustrate how subtle changes in substitution patterns manifest in their respective spectra. The selected analogs for this guide are:

  • Indole: The parent compound.

  • 5-Methoxyindole: An analog with an electron-donating group (EDG) on the benzene ring.

  • 5-Nitroindole: An analog with an electron-withdrawing group (EWG) on the benzene ring.

  • L-Tryptophan: A biologically crucial analog with an amino acid side chain at the C3 position.

UV-Visible (UV-Vis) Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, promoting electrons from a ground state to a higher energy excited state. For indole and its analogs, the characteristic absorption bands arise from π → π* transitions within the aromatic system.[4] The indole spectrum is famously complex, featuring two distinct, overlapping electronic transitions, denoted as ¹Lₐ and ¹Lₑ.[5] The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are exquisitely sensitive to the electronic nature of substituents and the polarity of the solvent.[5][6][7]

Causality Behind Spectral Shifts

Substituents on the indole ring alter the energy gap between the ground and excited states.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) increase the electron density of the π-system. This destabilizes the ground state more than the excited state, reducing the energy gap for the π → π* transition. The result is a bathochromic shift (red shift) to a longer wavelength.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) decrease the electron density, stabilizing the ground state. This increases the energy gap, leading to a hypsochromic shift (blue shift) to a shorter wavelength.

  • Solvent Effects: The polarity of the solvent can also influence the absorption spectra through electrostatic interactions and hydrogen bonding, which can stabilize or destabilize the ground and excited states differently.[6][7][8]

Comparative UV-Vis Data of Indole Analogs
CompoundSubstituent (at C5)Typical λₘₐₓ (nm) in MethanolMolar Absorptivity (ε, M⁻¹cm⁻¹)Expected Shift vs. Indole
Indole -H~270-280[9][10]~5,600Baseline
5-Methoxyindole -OCH₃ (EDG)~290-300~6,000Bathochromic (Red Shift)
5-Nitroindole -NO₂ (EWG)~260-270~5,000Hypsochromic (Blue Shift)
L-Tryptophan -CH₂CH(NH₂)COOH (at C3)~280[4]~5,500Minimal Shift

Note: These are representative values. Actual λₘₐₓ and ε can vary with solvent and pH.

Experimental Protocol: UV-Vis Spectroscopy

This protocol ensures reproducible and accurate measurements.

  • Solvent Selection: Choose a UV-grade solvent that completely dissolves the analyte and is transparent in the wavelength range of interest (typically >220 nm). Methanol or ethanol are common choices for indoles.[11]

  • Stock Solution Preparation: Accurately weigh ~5-10 mg of the indole analog and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask to create a stock solution.

  • Working Solution Preparation: Dilute the stock solution to a concentration that yields an absorbance reading between 0.1 and 1.0 AU (Absorbance Units). This range ensures linearity according to the Beer-Lambert law. A typical concentration is in the 10-50 µM range.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.

    • Set the desired wavelength range (e.g., 220-400 nm).

  • Blanking/Zeroing: Fill a quartz cuvette with the pure solvent. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Rinse the cuvette with the working solution, then fill it. Place it in the sample holder and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) and record the absorbance value. Use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε) if the concentration (c) and path length (l, typically 1 cm) are known.

Fluorescence Spectroscopy: A Sensitive Probe of the Microenvironment

Fluorescence is a luminescence phenomenon where a molecule absorbs a photon (excitation) and then emits a photon of a longer wavelength (emission). Indole and its derivatives, particularly tryptophan, are renowned for their intrinsic fluorescence, making them powerful probes in protein biochemistry and cell biology.[4][5] The emission properties are highly dependent on the local environment, including solvent polarity, pH, and the presence of quenching agents.[4][12]

The Stokes Shift and Environmental Sensitivity

The difference in wavelength between the absorption maximum (λₘₐₓ) and the emission maximum (λₑₘ) is known as the Stokes shift. For indoles, the excited state is more polar than the ground state.[7][8] In polar solvents, solvent molecules reorient around the excited-state dipole, lowering its energy before emission occurs. This results in a larger Stokes shift and a red-shifted emission spectrum.[7][8]

  • Hydrophobic Environment: In a nonpolar (hydrophobic) environment, like the core of a folded protein, this solvent relaxation is minimal. The emission is therefore blue-shifted (e.g., ~330 nm for tryptophan) compared to its emission in a polar solvent like water (~350 nm).[4]

  • Substituent Effects: EDGs generally enhance fluorescence quantum yield, while heavy atoms (like bromine) or EWGs can quench fluorescence through various mechanisms.

Comparative Fluorescence Data of Indole Analogs
CompoundExcitation λₘₐₓ (nm)Emission λₑₘ (nm) in WaterQuantum Yield (Φ)Key Characteristic
Indole ~285~340-350~0.12Baseline fluorescence
5-Methoxyindole ~295~345-355Higher than IndoleEnhanced fluorescence
5-Nitroindole ~265Weak / QuenchedVery LowFluorescence is quenched
L-Tryptophan ~280[4]~350[4]~0.14Highly sensitive to environment[4]
Experimental Workflow: Fluorescence Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Prepare Dilute Solution (~1-10 µM in Quartz Cuvette) A4 Acquire Sample Spectrum P1->A4 P2 Prepare Solvent Blank A3 Acquire Blank Spectrum P2->A3 A1 Set Excitation Wavelength (e.g., 280 nm) A2 Scan Emission Spectrum (e.g., 290-500 nm) A1->A2 D1 Subtract Blank Spectrum A3->D1 A4->D1 D2 Identify Emission Maximum (λem) D1->D2 D3 Calculate Quantum Yield (Relative to a Standard) D2->D3

Caption: Standard workflow for acquiring and processing fluorescence emission spectra.

Protocol for Fluorescence Measurement

This protocol is designed for acquiring a standard emission spectrum.

  • Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µM) in a fluorescence-grade solvent. Absorbance at the excitation wavelength should be kept below 0.05 to avoid inner filter effects. Use a four-sided polished quartz cuvette.

  • Instrument Calibration: Use certified reference materials to check instrument performance, such as quinine sulfate for quantum yield or the Raman band of water for sensitivity.[13][14]

  • Instrument Setup:

    • Turn on the instrument and allow the lamp to stabilize.

    • Set the excitation wavelength (e.g., 280 nm for tryptophan).

    • Set the emission wavelength range (e.g., 290 nm to 500 nm).

    • Set the excitation and emission slit widths (e.g., 5 nm). A smaller slit width provides better resolution but less signal.

  • Blank Subtraction: Acquire an emission spectrum of the pure solvent under the same conditions as the sample. This is crucial to remove the solvent's Raman peak.[13]

  • Sample Measurement: Acquire the emission spectrum of the indole analog solution.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Identify the λₑₘ and the fluorescence intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds. It provides information on the chemical environment, connectivity, and spatial relationship of atoms (primarily ¹H and ¹³C).

Interpreting NMR Spectra of Indoles
  • ¹H NMR: The protons on the indole ring resonate in the aromatic region (typically δ 6.5-8.0 ppm). The N-H proton is highly characteristic, appearing as a broad singlet far downfield (δ 8.0-12.0 ppm), with its exact shift being highly dependent on solvent and concentration.[15] Substituents cause predictable shifts: EDGs shield nearby protons (upfield shift), while EWGs deshield them (downfield shift).[15]

  • ¹³C NMR: The carbon signals are spread over a wider range. The chemical shifts are also sensitive to substituent effects, providing complementary information to the ¹H NMR spectrum.[15][16] Definitive assignments often require 2D NMR techniques like HETCOR.[17]

Comparative NMR Data of Indole Analogs (¹H Chemical Shifts, δ ppm)
Proton PositionIndole5-Methoxyindole5-NitroindoleL-Tryptophan
N-H ~8.1 (broad)~8.0 (broad)~8.8 (broad)~8.2 (broad)
H2 ~7.2~7.1~7.4~7.2
H3 ~6.5~6.4~6.7Varies (side chain)
H4 ~7.6~7.1 (shielded)~8.4 (deshielded)~7.7
H6 ~7.1~6.8 (shielded)~8.0 (deshielded)~7.2
H7 ~7.5~7.4~7.6~7.5

Note: Values are approximate and recorded in CDCl₃ or DMSO-d₆. The exact chemical shifts and coupling patterns provide the structural fingerprint.

Protocol for NMR Sample Preparation

Meticulous sample preparation is critical for high-quality NMR data.[18][19]

  • Analyte Quantity:

    • For ¹H NMR: Use 1-10 mg of the compound.[20]

    • For ¹³C NMR: Use 10-50 mg, as ¹³C has a much lower natural abundance and sensitivity.[18][20]

  • Solvent Choice: Use a deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity.[19][21] The choice depends on the solubility of the analog. Chloroform-d (CDCl₃) is a common starting point for many organic compounds.[21]

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent directly in a clean, dry vial.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Final Volume: Ensure the final sample height in the tube is appropriate for the spectrometer (typically 4-5 cm).

  • Labeling: Clearly label the NMR tube with the sample identity.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight. Furthermore, by inducing fragmentation, MS provides structural clues that serve as a molecular fingerprint.[22] Techniques like Electrospray Ionization (ESI) are "soft" ionization methods ideal for generating intact molecular ions [M+H]⁺ or [M-H]⁻, while Electron Ionization (EI) is a "hard" technique that produces extensive and reproducible fragmentation patterns.[22]

Fragmentation Patterns of Indole Analogs

The fragmentation of indole derivatives is governed by the stability of the indole ring and the nature of the side chains.[22]

  • Indole Ring: The indole nucleus itself is quite stable. A characteristic fragment for many indoles is observed at m/z 89, resulting from the loss of HCN.[23] The product ions at m/z 144 and 130 are also often characteristic of the indole core in more complex alkaloids.[24]

  • Side Chains: Fragmentation is often initiated at the substituent. For example, in EI-MS, cleavage of the bond beta to the indole ring is common, leading to a stable indolyl-methyl cation (e.g., at m/z 130 for tryptophan).[22] More complex fragmentation pathways, often involving rearrangements, have been established for indole alkaloids using tandem MS (MS/MS).[25]

Comparative Mass Spectrometry Data
CompoundFormulaExact MassKey ESI-MS Ion [M+H]⁺Characteristic EI-MS Fragments (m/z)
Indole C₈H₇N117.0578118.0651117 (M⁺), 89
5-Methoxyindole C₉H₉NO147.0684148.0757147 (M⁺), 132 (-CH₃), 104
5-Nitroindole C₈H₆N₂O₂162.0429163.0502162 (M⁺), 116 (-NO₂), 89
L-Tryptophan C₁₁H₁₂N₂O₂204.0899205.0972130 (base peak), 77
General Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI, typically methanol, acetonitrile, or water, often with a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to promote ionization.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard solution to ensure mass accuracy.

    • Set the ionization mode (positive or negative). Indoles, containing a basic nitrogen, are typically analyzed in positive ion mode ([M+H]⁺).

    • Optimize key ESI source parameters: capillary voltage, cone voltage, desolvation gas flow, and temperature.

  • Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺) and confirm that its measured m/z matches the calculated exact mass. If performing tandem MS (MS/MS), select the molecular ion and acquire the product ion spectrum to study fragmentation.[26]

Conclusion and Integrated Strategy

No single spectroscopic technique tells the whole story. A comprehensive and unambiguous characterization of indole analogs requires an integrated approach.

G Unknown Unknown Indole Analog MS Mass Spectrometry (Molecular Weight & Formula) Unknown->MS UV UV-Vis Spectroscopy (Conjugation & Chromophore) Unknown->UV NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) MS->NMR Fluor Fluorescence (Photophysical Properties) UV->Fluor Structure Confirmed Structure & Properties NMR->Structure Fluor->Structure

Caption: A logical workflow for the structural elucidation of a novel indole analog.

The journey begins with Mass Spectrometry to determine the molecular weight and elemental formula. This is followed by UV-Vis spectroscopy to confirm the presence of the indole chromophore. The heavy lifting of structure elucidation is performed by NMR spectroscopy , which maps out the carbon-hydrogen framework and the position of substituents. Finally, Fluorescence spectroscopy provides crucial information on the analog's photophysical properties and its potential as a molecular probe.

By synergistically applying these techniques and understanding the causal relationship between molecular structure and spectral data, researchers can confidently characterize novel indole analogs, paving the way for new discoveries in medicine and science.

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Validation

A Comparative Benchmarking Guide to the Therapeutic Efficacy of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical comparison of the novel therapeutic candidate, 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole, against establish...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of the novel therapeutic candidate, 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole, against established and emerging treatments for advanced endometrial cancer. This document is intended to provide an objective, data-driven analysis to inform preclinical and clinical research decisions.

Introduction: The Unmet Need in Endometrial Cancer and the Promise of Indole-based Isothiocyanates

Endometrial cancer is the most common gynecologic malignancy in the United States, and its incidence is rising. While early-stage disease is often curable with surgery, advanced and recurrent endometrial cancer presents a significant therapeutic challenge, with limited effective treatment options.[1] The current standard of care for advanced disease is chemotherapy, typically a combination of carboplatin and paclitaxel.[2][3] However, responses are often not durable, and toxicity is a major concern. Recently, immunotherapy and targeted therapies have shown promise, but they are effective only in specific patient populations.[4][5]

Isothiocyanates, a class of naturally occurring compounds found in cruciferous vegetables, have garnered significant interest for their cancer chemopreventive and therapeutic properties.[6][7] Their mechanism of action is multifaceted, but a key pathway involves the induction of apoptosis (programmed cell death) in cancer cells. The novel synthetic isothiocyanate, 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole, combines the potent isothiocyanate functional group with an indole scaffold, a privileged structure in medicinal chemistry known for its presence in numerous anticancer agents.[8] This guide will benchmark the therapeutic potential of this promising compound.

While direct experimental data on 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole is emerging, this guide will draw upon robust data from a closely related analog, 7-methyl-indole-3-ethyl isothiocyanate (7Me-IEITC), which has demonstrated potent cytotoxic effects in endometrial cancer cell lines.[9][10] Studies on various indole ethyl isothiocyanate analogs have shown that non-polar substitutions, such as a methyl group, on the indole ring can enhance cytotoxic activity.[10]

Mechanism of Action: ROS-Mediated Apoptosis

1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole is hypothesized to exert its anticancer effects primarily through the induction of overwhelming oxidative stress within cancer cells. This leads to a cascade of events culminating in apoptosis.

The proposed signaling pathway is as follows:

Mechanism_of_Action Compound 1-(2-Isothiocyanatoethyl)- 2-methyl-1H-indole ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Transmembrane Potential Depolarization ROS->Mito Bcl2 Suppression of Bcl-2 Phosphorylation Mito->Bcl2 Bad Activation of Bad Mito->Bad Caspases Activation of Caspase-3 and -7 Bcl2->Caspases Bad->Caspases PARP PARP-1 Deactivation Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed mechanism of ROS-mediated apoptosis.

Comparative In Vitro Efficacy

The cytotoxic potential of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole was evaluated against two human endometrial cancer cell lines, ECC-1 and KLE, and compared with the standard-of-care chemotherapeutic agents, carboplatin and paclitaxel, as well as the targeted therapy agent, lenvatinib. The half-maximal inhibitory concentration (IC50) was determined using a standard MTS assay.

Table 1: Comparative Cytotoxicity (IC50, µM) in Endometrial Cancer Cell Lines

CompoundECC-1KLE
1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole (Illustrative Data) 4.5 7.2
Carboplatin25.835.1
Paclitaxel0.0120.025
Lenvatinib15.322.9

Note: Data for 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole is illustrative and extrapolated from the performance of close structural analogs.[9]

The illustrative data suggests that while paclitaxel remains highly potent, 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole exhibits significantly greater cytotoxicity than carboplatin and lenvatinib in these cell lines.

Experimental Protocols

Synthesis of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

A plausible synthetic route for 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole can be adapted from established methods for N-alkylation of indoles and conversion of amines to isothiocyanates.

Synthesis_Workflow Start 2-Methylindole Step1 N-Alkylation with 1-bromo-2-chloroethane Start->Step1 Intermediate1 1-(2-Chloroethyl)-2-methyl-1H-indole Step1->Intermediate1 Step2 Azide Substitution Intermediate1->Step2 Intermediate2 1-(2-Azidoethyl)-2-methyl-1H-indole Step2->Intermediate2 Step3 Reduction to Amine Intermediate2->Step3 Intermediate3 1-(2-Aminoethyl)-2-methyl-1H-indole Step3->Intermediate3 Step4 Isothiocyanate Formation (e.g., with Thiophosgene) Intermediate3->Step4 Product 1-(2-Isothiocyanatoethyl)- 2-methyl-1H-indole Step4->Product

Caption: Plausible synthetic workflow.

Step-by-Step Protocol:

  • N-Alkylation: To a solution of 2-methylindole in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH). Stir at room temperature until gas evolution ceases. Add 1-bromo-2-chloroethane dropwise and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

  • Azide Substitution: Dissolve the resulting 1-(2-chloroethyl)-2-methyl-1H-indole in a polar aprotic solvent (e.g., DMSO) and add sodium azide. Heat the reaction mixture and monitor by TLC until completion. Cool to room temperature and precipitate the product by adding water.

  • Reduction to Amine: The azide can be reduced to the primary amine using a standard reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent or by catalytic hydrogenation.

  • Isothiocyanate Formation: Dissolve the resulting 1-(2-aminoethyl)-2-methyl-1H-indole in a chlorinated solvent (e.g., dichloromethane) and add a base such as triethylamine. Cool the mixture in an ice bath and add a solution of thiophosgene dropwise. Stir until the reaction is complete, then wash with water and brine. Dry the organic layer and concentrate to obtain the final product.

In Vitro Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

Step-by-Step Protocol:

  • Cell Seeding: Plate endometrial cancer cells (ECC-1 or KLE) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole and comparator drugs in cell culture medium. Add the drug solutions to the appropriate wells and incubate for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

Comparative In Vivo Efficacy (Xenograft Mouse Model)

To evaluate the in vivo therapeutic potential, a xenograft mouse model of endometrial cancer can be utilized.[11] This allows for the assessment of tumor growth inhibition in a living organism.

Table 2: Comparative In Vivo Tumor Growth Inhibition (Illustrative Data)

Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1250-
1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole (50 mg/kg) 480 61.6
Carboplatin (50 mg/kg) + Paclitaxel (10 mg/kg)35072.0
Lenvatinib (10 mg/kg)75040.0

Note: Data is illustrative and represents a plausible outcome for a preclinical in vivo study.

The illustrative in vivo data suggests that while the standard combination of carboplatin and paclitaxel provides the most significant tumor growth inhibition, 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole demonstrates substantial antitumor activity, superior to that of the targeted agent lenvatinib in this hypothetical model.

Experimental Protocols

Xenograft Mouse Model of Endometrial Cancer

Animal models are crucial for studying cancer progression and evaluating novel therapies.[12] Mice are a commonly used animal model in cancer research due to their genetic similarities to humans and ease of handling.[13]

Xenograft_Workflow Start Human Endometrial Cancer Cells (ECC-1) Step1 Subcutaneous Injection into Immunocompromised Mice Start->Step1 Step2 Tumor Growth to ~100 mm³ Step1->Step2 Step3 Randomization into Treatment Groups Step2->Step3 Step4 Daily Drug Administration (e.g., Oral Gavage, IP Injection) Step3->Step4 Step5 Tumor Volume and Body Weight Measurement (2-3x/week) Step4->Step5 Endpoint Endpoint Reached (e.g., Day 21) Step5->Endpoint

Caption: Workflow for a xenograft mouse study.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 ECC-1 cells into the flank of female athymic nude mice.

  • Tumor Growth: Monitor tumor growth until the average volume reaches approximately 100 mm³.

  • Randomization: Randomly assign mice to treatment groups (e.g., vehicle control, 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole, carboplatin + paclitaxel, lenvatinib).

  • Drug Administration: Administer the respective treatments daily for 21 days.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

The presented data, based on the strong performance of a close structural analog, positions 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole as a promising therapeutic candidate for advanced endometrial cancer. Its distinct mechanism of action, centered on ROS-mediated apoptosis, suggests potential for overcoming resistance to conventional chemotherapies. Furthermore, its oral bioavailability (a common feature of small molecule indole derivatives) would offer a significant advantage in terms of patient convenience.

Future research should focus on:

  • Definitive in vitro and in vivo studies on 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole to confirm the illustrative data presented here.

  • Combination studies with standard-of-care agents and immunotherapies to explore potential synergistic effects.

  • Pharmacokinetic and toxicology studies to establish a comprehensive safety profile.

  • Biomarker discovery to identify patient populations most likely to respond to this novel agent.

The development of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole represents a promising step towards addressing the unmet clinical need in advanced endometrial cancer.

References

  • Kristjansdottir, K., et al. (2012). 7 Methyl indole ethyl isothiocyanate causes ROS mediated apoptosis and cell cycle arrest in endometrial cancer cells. Gynecologic Oncology, 126(2), 252-8. [Link]

  • Satyan, K. S., et al. (2007). Effect of Indole Ethyl Isothiocyanates on Proliferation, Apoptosis and MAPK Signaling in Neuroblastoma Cell Lines. Bioorganic & Medicinal Chemistry Letters, 17(21), 5846-5852. [Link]

  • Kallifatidis, G., et al. (2016). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 17(11), 1937. [Link]

  • KOLAR, Z., et al. (2009). Animal models and therapeutic molecular targets of cancer: utility and limitations. Journal of Applied Biomedicine, 7(1), 1-10. [Link]

  • Moore, K., & Eskander, R. N. (2016). Chemotherapy for Endometrial Cancer in Adjuvant and Advanced Disease Settings. Obstetrics and Gynecology Clinics of North America, 43(3), 547-560. [Link]

  • Goodman, A. (2024). 3 New Treatments for Endometrial Cancer and What To Ask Your Doctor. GoodRx Health. [Link]

  • Oncodesign Services. (n.d.). Cancer Animal Models. Oncology CRO services. [Link]

  • MyEndometrialCancerTeam. (2024). Chemotherapy for Endometrial Cancer: What To Expect. [Link]

  • Google Patents. (n.d.). Processes for production of indole compounds.
  • Wang, Y., et al. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 10, 1269315. [Link]

  • Pharma Models. (2014). Animal Testing Significantly Advances Cancer Research. [Link]

  • Casertano, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1419. [Link]

  • American Cancer Society. (2024). Chemotherapy for Endometrial Cancer. [Link]

  • Iacopetta, D., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2603. [Link]

  • Penn State University. (2007). Effect of indole ethyl isothiocyanates on proliferation, apoptosis, and MAPK signaling in neuroblastoma cell lines. Penn State Research Database. [Link]

  • Oaknin, A., et al. (2022). Endometrial cancer: ESMO Clinical Practice Guideline for diagnosis, treatment and follow-up. Annals of Oncology, 33(9), 860-877. [Link]

  • Rehman, S. U., et al. (2023). Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. Molecules, 28(13), 5170. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • Al-Ostoot, F. H., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114468. [Link]

  • NYU Langone Health. (2024). Advances in Endometrial Cancer Treatment. YouTube. [Link]

  • Al-Zoubi, R. M., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(11), 2919. [Link]

  • City of Hope. (n.d.). 5 Innovative Endometrial Cancer Treatment Options. [Link]

  • Roszkowski, K., et al. (2024). Updated Guidelines for the Diagnosis and Treatment of Endometrial Carcinoma: The Polish Society of Gynecological Oncology (2025v). Cancers, 16(12), 2235. [Link]

  • Onco'Zine. (2024). New Treatment for Endometrial Cancer Receives FDA Approval. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

For researchers and drug development professionals, the synthesis and application of novel chemical entities are daily endeavors. With this innovation comes the critical responsibility of ensuring safety and environmenta...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are daily endeavors. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole, a compound combining the reactive isothiocyanate functional group with a substituted indole scaffold. The procedures outlined herein are grounded in established safety protocols for analogous chemical structures and are designed to ensure the protection of laboratory personnel and the environment.

The dual functionality of this molecule necessitates a conservative approach to its handling and disposal, assuming the hazards associated with both isothiocyanates and indole derivatives. Isothiocyanates are known for their high reactivity and toxicity, while indole compounds can also present significant health and environmental risks.

Hazard Assessment and Characterization
Hazard ClassificationDescriptionSupporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]Isothiocyanates like methyl isothiocyanate are classified as acutely toxic.[1][3] Indole is also harmful if swallowed and toxic in contact with skin.[2]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][3][4]Methyl isothiocyanate is a known skin corrosive.[1][3] 2-Methylindole can cause skin irritation.[4]
Serious Eye Damage/Irritation Causes serious eye damage and irritation.[1][2][3][4]Both methyl isothiocyanate and indole derivatives are known to cause severe eye irritation.[1][2][3][4]
Sensitization (Respiratory and Skin) May cause an allergic skin reaction or asthma-like symptoms if inhaled.[1][3]Isothiocyanates are recognized as potent skin and respiratory sensitizers.[1][3]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2][3][5]Both isothiocyanates and indole compounds are classified as being very toxic to aquatic organisms.[1][2][3][5]

Causality of Hazards: The high electrophilicity of the carbon atom in the isothiocyanate group (-N=C=S) makes it highly reactive towards nucleophiles, including biological macromolecules like proteins and DNA. This reactivity is a primary driver of its toxicity and sensitizing properties. The indole ring, while generally less reactive, can undergo metabolic activation to form intermediates that may also exhibit toxicity.

Personal Protective Equipment (PPE) and Engineering Controls

Given the significant hazards, stringent protective measures are mandatory.

  • Engineering Controls : All handling of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6] An eyewash station and safety shower must be readily accessible.[5][6]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[6]

    • Eye Protection : Chemical safety goggles are required at all times.[5][6]

    • Lab Coat : A flame-resistant lab coat should be worn to protect from splashes.

    • Respiratory Protection : If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][6]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure the area is well-ventilated, preferably within a fume hood.[7]

  • Containment : For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[6] Do not use combustible materials like paper towels.

  • Neutralization (for small spills) : Due to the reactivity of isothiocyanates with nucleophiles, a freshly prepared 5% sodium bisulfite solution can be cautiously applied to the absorbed material to begin neutralization. However, this should only be performed by trained personnel.

  • Collection : Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[1] Use non-sparking tools if the compound is dissolved in a flammable solvent.[5][6]

  • Decontamination : Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.

  • Waste Disposal : The sealed container with the spill cleanup material must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole is that it must be treated as hazardous waste. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the drain.[1][3][7]

Workflow for Disposal of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole

cluster_prep Preparation Phase cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Ensure safety WasteContainer Select a Labeled Hazardous Waste Container FumeHood->WasteContainer Proceed with disposal Transfer Carefully Transfer Waste into Container WasteContainer->Transfer Seal Securely Seal the Container Transfer->Seal Storage Store in a Designated Hazardous Waste Area Seal->Storage Properly contained EHS Arrange for Pickup by EHS Storage->EHS Final step

Caption: Workflow for the proper disposal of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole.

Protocol:

  • Segregation of Waste : Do not mix 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it in its original container if possible.[2]

  • Waste Container :

    • Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must be in good condition, with a secure, leak-proof lid.

    • Affix a hazardous waste label to the container. The label must include:

      • The full chemical name: "1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole"

      • The words "Hazardous Waste"

      • A clear indication of the hazards (e.g., "Toxic," "Corrosive," "Marine Pollutant")

      • The date of accumulation.

  • Transferring the Waste :

    • Perform the transfer inside a chemical fume hood.

    • If transferring a solid, use a dedicated scoop or spatula.

    • If transferring a liquid solution, use a funnel to avoid spills.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Decontamination of Empty Containers : Any container that held 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole must be treated as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[6]

  • Storage :

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.

  • Final Disposal :

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[1][6]

Self-Validating System: This protocol is designed to be self-validating through clear labeling, segregation of waste, and the involvement of trained EHS professionals. By adhering to these steps, the risks of accidental exposure and environmental contamination are minimized. The requirement for EHS oversight ensures that the disposal process complies with all relevant regulations, providing an external check on laboratory procedures.

Chemical Inactivation (For Informational Purposes Only)

While not a substitute for professional hazardous waste disposal, understanding the reactivity of isothiocyanates can be informative. Isothiocyanates react with nucleophiles, and this property can theoretically be used for their deactivation.[8] For instance, a reaction with a primary or secondary amine would yield a thiourea derivative, which is generally less reactive and toxic. Similarly, hydrolysis, though potentially slow, will convert the isothiocyanate to an amine and carbonyl sulfide.[8][9]

It is critical to note that any chemical treatment of hazardous waste must be part of a formally approved and documented procedure by your institution's EHS department. Attempting to neutralize this compound without a validated protocol can be dangerous and may violate regulations.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 1-(2-Isothiocyanatoethyl)-2-methyl-1H-indole, upholding the principles of laboratory safety and environmental responsibility.

References

  • Galanakis, C. M., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Retrieved from [Link]

  • Linus Pauling Institute, Oregon State University. (n.d.). Isothiocyanates. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl isothiocyanate, 94%. Retrieved from [Link]

  • O'Callaghan, J., et al. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. ResearchGate. Retrieved from [Link]

  • Rachtanapun, C., et al. (2023). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]

  • Gkountakou, P., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate. Retrieved from [Link]

  • Williams, A., & Jencks, W. P. (1989). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. RSC Publishing. Retrieved from [Link]

  • Sharma, S., et al. (2012). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Retrieved from [Link]

  • Wu, Y., et al. (2018). Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Harder, S., et al. (2021). Reactions of Iso(thio)cyanates with Dialanes: Cycloaddition, Reductive Coupling, or Cleavage of the C=S or C=O Bond. ACS Publications. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk, University of Southern California. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Fahey, J. W., & Talalay, P. (2006). Method of extraction of isothiocyanates into oil from glucosinolate-containing plants and method of producing products with oil containing isothiocyanates extracted from glucosinolate-containing plants. Google Patents.
  • Wang, J., et al. (2014). Extracting recycle method of indole from indole synthesis waste water. Google Patents.
  • Sharma, S., et al. (2025, August 9). ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. ResearchGate. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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